Comprehensive Technical Guide on Tricetinidin Chloride: Molecular Architecture, Exact Mass, and Analytical Workflows
Introduction to 3-Deoxyanthocyanidins Tricetinidin chloride is a rare, intensely red-colored 3-deoxyanthocyanidin pigment primarily identified in fermented Camellia sinensis (black tea) infusions[1]. For drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to 3-Deoxyanthocyanidins
Tricetinidin chloride is a rare, intensely red-colored 3-deoxyanthocyanidin pigment primarily identified in fermented Camellia sinensis (black tea) infusions[1]. For drug development professionals and analytical chemists, tricetinidin represents a unique structural class of flavonoids. Unlike common anthocyanidins (such as cyanidin or delphinidin), tricetinidin lacks a hydroxyl group at the C-3 position[2]. This subtle structural variance profoundly alters its physicochemical stability, spectral absorbance, and ionization behavior, necessitating highly specialized analytical workflows for its isolation and quantification.
Molecular Architecture and Physicochemical Properties
Understanding the exact mass and ionization state of tricetinidin chloride is critical for mass spectrometry (MS) applications. In its solid reference standard form, the compound exists as a chloride salt[3]. However, in solution, it dissociates into the tricetinidin flavylium cation and a chloride anion.
Because the molecule is a naturally pre-formed cation, it exhibits exceptional sensitivity in positive-ion electrospray ionization (ESI+) mass spectrometry, yielding a dominant molecular ion [M]⁺ without the need for protonation in the source[4].
Quantitative Data Summary
The following table synthesizes the exact mass calculations and physicochemical properties critical for chromatographic method development.
In biological matrices, tricetinidin is not synthesized via the primary anthocyanin pathway. Instead, it is a secondary oxidation product generated during the fermentation of tea leaves[1]. Polyphenol oxidases (PPO) catalyze the oxidative degallation of epigallocatechin gallate (EGCG), cleaving the gallate moiety and triggering a structural rearrangement that yields the tricetinidin flavylium cation[1].
Biochemical pathway of EGCG oxidative degallation yielding tricetinidin chloride.
Advanced Analytical Protocol: HPLC-PDA-MS/MS
To accurately isolate and quantify tricetinidin from complex matrices, researchers must account for the pH-dependent equilibrium of flavylium cations. At pH > 3, tricetinidin undergoes hydration to form a colorless chalcone pseudobase[2]. The following protocol is engineered with strict causality to prevent this degradation.
Step-by-Step Methodology
Step 1: Acidified Matrix Extraction
Action: Extract 1.0 g of lyophilized sample using 10 mL of Methanol/Water/Trifluoroacetic Acid (TFA) (70:29:1, v/v/v). Sonicate for 15 minutes at 4°C.
Causality: The addition of 1% TFA lowers the solvent pH to < 2.0. This highly acidic environment locks tricetinidin into its stable, red-colored flavylium cation state, preventing structural hydration and loss of the chromophore[2].
Step 2: Matrix Clarification
Action: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.
Causality: Black tea matrices contain polymeric thearubigins[6]. Filtration removes these high-molecular-weight polymers that would otherwise cause severe column backpressure and foul the MS electrospray source.
Step 3: Chromatographic Separation (RP-HPLC)
Action: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 2.1 × 100 mm, 1.8 µm).
Mobile Phase A: 0.5% Formic Acid in Water.
Mobile Phase B: 0.5% Formic Acid in Acetonitrile.
Gradient: 5% to 40% B over 15 minutes.
Causality: The continuous presence of formic acid in the mobile phase maintains the analyte's cationic state during elution. The gradient effectively resolves tricetinidin (LogP ~2.9) from highly polar catechins and highly hydrophobic theaflavins[5][6].
Step 4: PDA and MS/MS Detection
Action: Monitor UV-Vis absorbance via Photodiode Array (PDA) specifically at 490 nm. Concurrently, operate the mass spectrometer in ESI+ mode, targeting the precursor ion at m/z 287.05.
Causality: Because tricetinidin lacks the C-3 hydroxyl group found in standard anthocyanins, its absorption maximum undergoes a hypsochromic shift to ~490 nm (unlike typical anthocyanins which absorb at >520 nm)[2][7]. ESI+ is utilized because the molecule is already a pre-formed cation, resulting in maximum ionization efficiency[4].
Self-Validating System Suitability Test (SST)
To ensure the protocol is self-validating, the system must pass the following criteria before analyzing unknown samples:
Retention Time Stability: Inject a 10 µg/mL synthetic tricetinidin chloride reference standard[3] three times. The retention time Relative Standard Deviation (RSD) must be < 1.0%.
Spectral Purity: The PDA spectrum of the standard must exhibit a symmetrical peak with an absolute maximum at 490 nm ± 2 nm[7].
Mass Accuracy: The MS1 scan must yield an [M]⁺ peak at m/z 287.0556 ± 5 ppm[4].
HPLC-PDA-MS/MS analytical workflow for the isolation and quantification of tricetinidin.
Pharmacological Relevance and Drug Development
Beyond its role as a food colorant, tricetinidin is gaining traction in drug discovery. Recent computational and in vitro studies have identified tricetinidin and related tea bioactives as potential inhibitors of viral replication machinery, including strong binding affinities against polymerase holoenzymes[8]. The molecule's high hydrogen bond donor/acceptor count (5/6) allows it to form stable complexes within enzymatic binding pockets, highlighting its potential as a lead compound for antiviral and antioxidant therapeutics[4][8].
References
NP-MRD. "Showing NP-Card for Tricetinidin (NP0054446)". np-mrd.org.
The Japan Food Chemical Research Foundation. "Research Reports No.30(2024)". ffcr.or.jp.
MDPI. "Characterization of a Natural, Stable, Reversible and Colourful Anthocyanidin Network from Sphagnum Moss Based Mainly on the Yellow Trans-Chalcone and Red Flavylium Cation Forms". mdpi.com.
ResearchGate. "Inhibition of monkeypox polymerase holoenzyme and methyltransferase using bioactive compounds of black tea: a computational approach". researchgate.net.
Tandfonline. "Elucidation of the Partial Structure of Polymeric Thearubigins from Black Tea by Chemical Degradation". tandfonline.com.
The Complete Technical Guide to Tricetinidin Chloride: Natural Occurrence, Biosynthesis, and Isolation Protocols
As research into plant-derived polyphenols accelerates, 3-deoxyanthocyanidins have emerged as highly potent, yet notoriously difficult to isolate, bioactive compounds. Among these, tricetinidin chloride stands out due to...
Author: BenchChem Technical Support Team. Date: April 2026
As research into plant-derived polyphenols accelerates, 3-deoxyanthocyanidins have emerged as highly potent, yet notoriously difficult to isolate, bioactive compounds. Among these, tricetinidin chloride stands out due to its unique structural properties and profound pharmacological potential.
This whitepaper provides an authoritative, in-depth analysis of the natural occurrence, biosynthetic origins, and validated isolation methodologies for tricetinidin chloride, designed specifically for researchers and drug development professionals.
Chemical Identity and Structural Significance
Tricetinidin is an intense red-colored chemical compound belonging to the 3-deoxyanthocyanidin subclass of flavonoids [1][2]. Unlike standard anthocyanidins (such as cyanidin or delphinidin), tricetinidin lacks a hydroxyl group at the C-3 position of the flavonoid C-ring [3][3]. This structural absence fundamentally alters its stability, making it less susceptible to hydration and subsequent color loss compared to its C-3 hydroxylated counterparts.
In laboratory and commercial settings, it is most commonly stabilized and utilized as a chloride salt (tricetinidin chloride ;
C15H11ClO6
) [4][4].
Table 1: Physicochemical and Analytical Data Summary
While many anthocyanidins are synthesized directly in living plant tissues via the flavonoid biosynthetic pathway, tricetinidin is unique: it is primarily an oxidative degradation byproduct found in black tea (Camellia sinensis) infusions [1][2].
During the fermentation stage of black tea processing, endogenous polyphenol oxidase (PPO) and peroxidase enzymes catalyze the oxidation of catechins. Specifically, under aerobic oxidative conditions, approximately 2% of oxidized (-)-epigallocatechin gallate (EGCG) molecules undergo a process known as oxidative degallation [5][5]. This enzymatic cleavage of the galloyl moiety yields free gallic acid and the pyrogallol-type 3-deoxyanthocyanidin, tricetinidin.
Fig 1: Oxidative degallation pathway of EGCG yielding tricetinidin during black tea fermentation.
Pharmacological Significance
Tricetinidin chloride is highly valued in drug discovery for its potent antioxidant and immunomodulatory properties. The pyrogallol moiety (three adjacent hydroxyl groups on the B-ring) is a critical structural determinant for its high radical-scavenging capacity.
Table 2: Biological Activity and Therapeutic Targets
Target / Pathway
Observed Biological Effect
Therapeutic Application
Reactive Oxygen Species (ROS)
Significant reduction in intracellular ROS production
Nephroprotection / Anti-aging
Glutathione (GSH)
Increases intracellular GSH levels
Cellular stress defense
Heme Oxygenase-1 (HO-1)
Upregulates HO-1 expression
Antioxidant response
IgE Receptors (FcεRI)
Inhibits expression on human mast cells
Anti-allergy / Anti-inflammatory
Data supported by in vitro studies on rat renal cells and human mast cells [6][6].
Extraction and Purification Methodology
Isolating tricetinidin from black tea requires precise control over solvent polarity and pH. Because anthocyanidins are highly unstable at neutral or alkaline pH, the extraction matrix must be strictly acidified to maintain the molecule in its stable, red-colored flavylium cation form [7][7].
The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the target compound.
Step-by-Step Protocol: Solid-Phase Extraction (SPE) of Tricetinidin
1. Matrix Preparation & Defatting
Action: Pulverize 50g of fermented black tea leaves. Wash the residue thoroughly with 200 mL of Ethyl Acetate.
Causality: Ethyl acetate partitions out less polar flavonoids, chlorophylls, and lipids. Removing these early prevents downstream column fouling and enriches the polar anthocyanidin fraction [7][7].
2. Acidified Methanolic Extraction
Action: Acidify the remaining tea residue with 2 M Hydrochloric acid (HCl). Extract the target compounds using 0.1% HCl (v/v) in methanol for 20 hours at 20°C in complete darkness.
Causality: The highly acidic environment (
pH<2.0
) forces the equilibrium toward the flavylium cation, preventing hydration into the colorless carbinol pseudobase. Darkness prevents photo-catalyzed oxidation of the pyrogallol B-ring.
3. Solid Phase Extraction (SPE) Purification
Action: Load the crude methanolic extract onto a pre-conditioned C-18 Sep-Pak cartridge. Wash with acidified water (0.01% HCl) to remove highly polar impurities (e.g., free sugars, aliphatic acids).
Causality: The C-18 stationary phase retains the hydrophobic aromatic core of tricetinidin via hydrophobic interactions, while polar non-target molecules pass through the void volume.
4. Elution & Validation
Action: Elute the purified anthocyanidin fraction using methanol containing 0.01% HCl (v/v) [7][7].
Self-Validation Checkpoint: Immediately analyze the eluate via UV-Vis spectrophotometry. A sharp, distinct absorption maximum at ~540 nm confirms the presence of the intact tricetinidin flavylium cation. If the peak is broad or shifted below 520 nm, the pH of the eluent has drifted too high, and the sample must be re-acidified to prevent irreversible degradation.
Fig 2: Sequential workflow for the extraction and purification of tricetinidin from natural sources.
Downstream Analytical Characterization
Following SPE, preparative High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is required to isolate tricetinidin chloride to >98% purity for pharmacological assays.
Chromatographic Conditions: Use a reverse-phase C18 column. The mobile phase must consist of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to maintain the acidic conditions required for peak sharpness.
Mass Spectrometry: Operate in Positive Ion Mode. Tricetinidin will yield a distinct molecular ion peak at m/z 287
[M]+
corresponding to the intact cation, with the chloride counterion dissociating in the source.
By strictly adhering to these causally-linked protocols, researchers can successfully bypass the inherent instability of 3-deoxyanthocyanidins, ensuring high-yield recovery of tricetinidin chloride for downstream therapeutic development.
Tricetinidin Chloride: Comprehensive Physicochemical Profiling and Analytical Workflows
Executive Summary Tricetinidin chloride (CAS: 65618-21-5) is a rare, intensely red-colored 3-deoxyanthocyanidin primarily identified as an oxidative degallation product of epigallocatechin gallate (EGCG) in black tea inf...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tricetinidin chloride (CAS: 65618-21-5) is a rare, intensely red-colored 3-deoxyanthocyanidin primarily identified as an oxidative degallation product of epigallocatechin gallate (EGCG) in black tea infusions . Unlike ubiquitous anthocyanins, the absence of a hydroxyl group at the C-3 position grants tricetinidin distinct structural dynamics and chemical stability. In drug development and nutraceutical research, it is heavily investigated for its complexing properties with proteins and its potential antiviral activities, specifically in structure-activity relationship (SAR) assays targeting viral entry mechanisms .
This technical whitepaper provides an authoritative breakdown of its molecular properties, structural behavior, and field-validated protocols for analytical characterization.
Physicochemical Properties & Molecular Identity
Understanding the exact mass and solubility profile of tricetinidin chloride is critical for formulation and chromatographic method development. The compound exists as a salt, where the active moiety is the tricetinidin flavylium cation neutralized by a chloride anion .
Guides stock solution preparation; insoluble in water .
Structural Dynamics & pH-Dependent Equilibria
As a 7-hydroxyflavonoid derivative, tricetinidin's behavior in solution is strictly governed by pH. At highly acidic pH (pH < 3), it exists exclusively as the red-colored flavylium cation. As the pH increases toward physiological conditions (pH 7.4), the molecule undergoes rapid hydration to form a colorless carbinol pseudobase, which can subsequently undergo ring-opening to a chalcone structure.
Causality in Experimental Design: This pH-dependency dictates that all extraction, storage, and initial analytical steps must be performed in acidified solvents (e.g., 0.1% HCl or Formic Acid in Methanol). Failing to acidify the matrix allows the molecule to shift out of its detectable, stable cationic form, leading to massive signal loss during quantification and irreversible oxidative degradation .
To ensure high-fidelity identification and quantification of tricetinidin chloride in complex matrices (such as tea extracts or biological fluids), a self-validating LC-MS/MS protocol is required.
Workflow for the extraction and LC-MS/MS structural validation of Tricetinidin chloride.
Step-by-Step Protocol: LC-MS/MS Analysis
Step 1: Matrix Solubilization and Stabilization
Action: Dissolve 1.0 mg of Tricetinidin chloride standard in 1.0 mL of LC-MS grade Methanol acidified with 0.1% Formic Acid (FA). Vortex for 30 seconds and sonicate at 4°C for 5 minutes.
Causality: The highly hydrophobic nature of the benzenetriol and chromenylium rings necessitates an organic solvent like methanol . The addition of 0.1% FA is non-negotiable; it suppresses the hydration reaction, maintaining the flavylium cation (m/z 287.24) and preventing signal degradation during injection.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 Reverse-Phase UHPLC column (e.g., 2.1 x 100 mm) maintained at 35°C. Use a binary gradient: Mobile Phase A (ddH₂O + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).
Causality: The C18 stationary phase effectively retains the hydrophobic flavonoid skeleton. Acetonitrile provides sharper peak shapes for anthocyanidins compared to methanol. Temperature control at 35°C lowers system backpressure while preventing the thermal degradation of this heat-sensitive polyphenol.
Action: Configure the mass spectrometer for ESI in positive ion mode (ESI+). Monitor the exact mass of the intact cation [M]⁺ at m/z 287.24.
Causality: Because tricetinidin is already a pre-formed cation in acidic solution, it does not require protonation ([M+H]⁺) to fly in the MS. It is detected directly as the [M]⁺ ion. Setting the isolation window to the exact monoisotopic mass (287.0555 Da) eliminates isobaric interference from co-eluting catechins.
Biological Applications and Formulation Considerations
Recent virology studies have highlighted the potential of structurally related polyphenols (like delphinidin and EGCG) in inhibiting Hepatitis C Virus (HCV) entry by altering viral particle structure . Tricetinidin, bearing a similar trihydroxyphenyl moiety, is frequently utilized in structure-activity relationship (SAR) assays to map the binding efficacy of the chromenylium core against viral envelope proteins.
For formulation scientists, the primary challenge is oxidative degradation. Tricetinidin chloride must be stored at -20°C in amber vials, strictly protected from light and moisture. When formulating for in vitro assays, reconstitute the powder immediately before use in DMSO (up to 50 mM), as aqueous formulations will rapidly degrade at physiological pH .
References
Wikipedia : Tricetinidin. Wikipedia, The Free Encyclopedia.
URL: [Link]
ResearchGate : Polyphenols Inhibit Hepatitis C Virus Entry by a New Mechanism of Action.
URL:[Link]
PubChem : Tricetinidin chloride (CID 14496542). National Center for Biotechnology Information.
URL:[Link]
Application Note: High-Throughput HPLC-MS/MS Quantification of Tricetinidin Chloride in Complex Botanical Matrices
Abstract Tricetinidin chloride (CAS: 65618-21-5) is a rare 3-deoxyanthocyanidin and 7-hydroxyflavonoid derivative found in specific botanical sources such as Camellia sinensis (tea)[1]. Due to its inherent instability at...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Tricetinidin chloride (CAS: 65618-21-5) is a rare 3-deoxyanthocyanidin and 7-hydroxyflavonoid derivative found in specific botanical sources such as Camellia sinensis (tea)[1]. Due to its inherent instability at neutral pH and the presence of exact structural isomers (e.g., cyanidin) in plant matrices, precise quantification requires highly optimized sample preparation and chromatographic resolution. This application note details a robust, self-validating HPLC-MS/MS protocol utilizing positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to ensure absolute quantitative integrity.
Introduction & Chemical Rationale
Flavonoids and anthocyanidins pose unique analytical challenges. Tricetinidin naturally exists as a positively charged flavylium cation (C15H11O6+), yielding a monoisotopic mass of 287.24 Da[2]. At pH levels above 3.0, the flavylium core undergoes rapid hydration to form a colorless carbinol pseudobase, which subsequently opens into a chalcone structure. This degradation leads to massive signal attenuation and irreproducible quantification.
Furthermore, tricetinidin (m/z 287.1) is an exact structural isomer of the ubiquitous plant pigment cyanidin[3]. During collision-induced dissociation (CID), the precursor ion m/z 287.1 undergoes retro-Diels-Alder (RDA) fragmentation, yielding a dominant m/z 153 product ion corresponding to the rC1,4A cleavage of the A-ring[4]. Because both isomers share this A-ring structure and yield identical primary fragments, mass spectrometry alone cannot differentiate them[5]. Therefore, baseline chromatographic resolution is an absolute necessity.
Experimental Design: Causality & Expertise
To build a self-validating and highly reliable assay, every step of the workflow was designed with strict chemical causality:
Extraction Solvent (0.1% HCl in Methanol): We utilize a strongly acidified methanolic extraction. The HCl rapidly denatures endogenous polyphenol oxidases and forces the equilibrium entirely toward the stable flavylium cation, preventing degradation during tissue homogenization.
Mobile Phase (0.1% Formic Acid): While HCl is excellent for extraction, it is highly corrosive to the MS source and causes severe ion suppression. Thus, the final extract is diluted into a mobile phase containing 0.1% formic acid. This volatile weak acid maintains the low pH required for stability while providing optimal protonation for ESI+[6].
Self-Validating System (SST): A method that cannot separate cyanidin from tricetinidin is invalid for botanical analysis. This protocol incorporates a mandatory System Suitability Test (SST). A mixed standard of tricetinidin and cyanidin must be injected prior to the sample batch to prove isomeric resolution (
Rs>1.5
). Pelargonidin chloride (m/z 271.1) is utilized as an internal standard (IS) to correct for matrix effects and extraction losses.
Mechanistic Workflow
Figure 1: Mechanistic workflow for the extraction and LC-MS/MS quantification of tricetinidin.
Step-by-Step Protocol
Reagents and Materials
Tricetinidin chloride reference standard (Assay ≥95%)[7].
Cyanidin chloride (Isomeric control) and Pelargonidin chloride (Internal Standard).
LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid[6].
Hydrochloric acid (Analytical grade).
Standard and Sample Preparation
Stock Solutions: Prepare 1.0 mg/mL stock solutions of tricetinidin, cyanidin, and pelargonidin in 0.1% HCl in methanol. Store at -20°C in amber vials to prevent photodegradation[8].
Working Standards: Dilute stocks with 0.1% formic acid in water to create a calibration curve ranging from 1.0 to 500 ng/mL, maintaining a constant IS concentration of 50 ng/mL.
Sample Extraction:
Accurately weigh 50 mg of lyophilized botanical powder into a 2 mL microcentrifuge tube.
Add 1.0 mL of extraction solvent (0.1% HCl in methanol) and spike with 50 µL of IS stock (1 µg/mL).
Vortex for 2 minutes, then sonicate in an ice bath for 15 minutes.
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an HPLC auto-sampler vial and dilute with 900 µL of 0.1% formic acid in water to ensure MS compatibility.
HPLC-MS/MS Conditions
Chromatographic separation is performed on a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm) to ensure sharp peak shapes and resolution of isomers. The mass spectrometer is operated in ESI+ mode[9].
Data Presentation
Table 1: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
0.4
95
5
1.0
0.4
95
5
6.0
0.4
70
30
8.0
0.4
10
90
9.5
0.4
10
90
9.6
0.4
95
5
12.0
0.4
95
5
Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
By strictly controlling the pH throughout the extraction and analytical workflow, and by mandating chromatographic resolution from isomeric interferences like cyanidin, this HPLC-MS/MS method provides a highly reliable, self-validating system for the quantification of tricetinidin chloride in complex matrices.
FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. mdpi.com.[Link]
Direct Analyses of Secondary Metabolites by Mass Spectrometry Imaging (MSI) from Sunflower (Helianthus annuus L.) Trichomes. mdpi.com. [Link]
Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. nih.gov.[Link]
Application Note: High-Yield Extraction and Purification Protocol for Tricetinidin Chloride from Plant Tissues
Introduction and Chemical Significance Tricetinidin chloride (5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride) is an intense red, highly stable phytochemical belonging to the rare 3-deoxyanthocyanidin subc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Significance
Tricetinidin chloride (5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride) is an intense red, highly stable phytochemical belonging to the rare 3-deoxyanthocyanidin subclass 1[1]. Unlike widely abundant anthocyanins (e.g., cyanidin, delphinidin), 3-deoxyanthocyanidins lack a hydroxyl group at the C3 position of the C-ring 2[2].
This seemingly minor structural variance profoundly alters the molecule's physicochemical behavior: it prevents the hydration of the pyrylium ring at mildly acidic to neutral pH, thereby inhibiting the transition into the colorless hemiketal form 3[3]. Consequently, tricetinidin retains its structural integrity and coloration under conditions that would rapidly degrade standard anthocyanins. Naturally occurring in Camellia sinensis (black tea infusions as an oxidative degallation product of EGCG), Sphagnum mosses, and select ferns, tricetinidin is highly valued in pharmacological research for its potent antioxidant and phytoalexin properties4[4].
Mechanistic Principles of the Extraction Protocol
As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a series of mechanistically driven choices. Extracting tricetinidin requires a delicate balance between maximizing matrix disruption and preserving the reactive flavylium cation.
Acidified Solvent Selection: Anthocyanidins exist in a pH-dependent equilibrium. By utilizing 1% Hydrochloric acid (HCl) in methanol, the equilibrium is forcefully shifted toward the stable, red flavylium cation5[5]. The chloride ion from HCl pairs with the cation to yield the stable tricetinidin chloride salt.
Thermodynamic Control: While higher temperatures increase solvent penetration, they also accelerate the cleavage of the pyrylium ring. Empirical data demonstrates that 40°C provides the optimal kinetic energy for cellular desorption without inducing thermal degradation 6[6].
Matrix Separation via SPE: Plant tissues are rich in highly polar compounds (sugars, organic acids) and non-polar lipids. A C18 Solid-Phase Extraction (SPE) acts as a hydrophobic sieve. The polyphenolic core of tricetinidin is retained on the C18 stationary phase, allowing polar contaminants to be washed away with weakly acidified water, followed by targeted elution with acidified methanol7[7].
Experimental Workflow Visualization
Workflow for the extraction and SPE purification of tricetinidin chloride from plant matrices.
Step-by-Step Methodology
Phase 1: Tissue Preparation
Lyophilization: Flash-freeze the collected plant tissue (e.g., Sphagnum moss or black tea leaves) in liquid nitrogen and lyophilize for 48 hours to remove all water content. Causality: Water in the matrix can dilute the extraction solvent and promote enzymatic degradation.
Milling: Grind the lyophilized tissue using a cryogenic mill and pass through a 1 mm mesh sieve to ensure uniform particle size and maximize the surface-area-to-volume ratio.
Phase 2: Solid-Liquid Extraction
Solvent Addition: In a light-protected Erlenmeyer flask, combine the milled tissue with the extraction solvent (1% v/v HCl in Methanol) at a strict solid-to-liquid ratio of 1:20 (g/mL).
Incubation: Place the flask in a temperature-controlled orbital shaker set to 40°C and 150 RPM. Incubate for exactly 120 minutes.
Separation: Centrifuge the crude homogenate at 3,500 × g for 15 minutes at 4°C. Decant the deep-red supernatant and filter through a 0.2 μm regenerated cellulose (RC) membrane.
Conditioning: Pre-condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of 100% Methanol followed by 5 mL of 0.01% HCl in Milli-Q water.
Loading: Load the filtered supernatant onto the cartridge at a flow rate not exceeding 1 mL/min to ensure optimal hydrophobic interaction.
Washing: Pass 10 mL of 0.01% HCl in Milli-Q water through the column. Causality: This step elutes highly polar co-extractants like free sugars, aliphatic acids, and soluble proteins while the tricetinidin remains bound.
Elution: Elute the purified tricetinidin chloride using 5 mL of 0.1% HCl in Methanol. Collect the intensely colored fraction.
Phase 4: Concentration
Evaporation: Remove the methanol using a rotary evaporator under reduced pressure. Critical: The water bath temperature must not exceed 30°C to prevent degradation of the isolated compound.
Lyophilization: Resuspend the concentrated residue in a minimal volume of 0.01% aqueous HCl and lyophilize to yield a fine, dark-red powder of tricetinidin chloride.
Quantitative Extraction Parameters
The following table summarizes the optimized quantitative parameters and their mechanistic rationale, derived from established 3-deoxyanthocyanidin extraction profiles 6[6].
Parameter
Optimal Condition
Mechanistic Rationale
Solvent System
1% HCl in Methanol
Stabilizes the flavylium cation; prevents hemiketal formation and yields the chloride salt.
Solid-Liquid Ratio
1:20 (g/mL)
Maximizes the mass transfer gradient without causing excessive solvent waste.
Temperature
40°C
Enhances cellular desorption and solubility while strictly preventing thermal degradation.
Extraction Time
120 minutes
Allows sufficient solvent penetration into the lignocellulosic matrix; yields plateau after this point.
To ensure the integrity of the extraction, the protocol must be self-validating. The presence and purity of tricetinidin chloride must be confirmed via High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD)8[8].
Column: Reverse-phase C18 (e.g., 250 × 4.6 mm, 5 μm).
Mobile Phase:
Solvent A: 1% Trifluoroacetic acid (TFA) in Milli-Q water.
Solvent B: 1% TFA in Acetonitrile.
Detection: Monitor the eluate at 480 nm - 520 nm . Tricetinidin exhibits a characteristic hypsochromic shift compared to standard anthocyanins due to the missing C3-OH group. A singular, sharp peak in this wavelength range confirms successful purification and absence of degradation products (such as chalcones).
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Framework
Tricetinidin chloride (C₁₅H₁₁ClO₆) [1] is a highly bioactive 3-deoxyanthocyanidin derivative recognized for its potent antioxidant, anti-inflammatory, and targeted antiviral properties [2]. In preclinical in vitro models, this compound has demonstrated a remarkable ability to protect renal cells against oxidative stress and modulate human mast cell responses by downregulating IgE receptors [3].
To design robust, reproducible assays, researchers must understand the causality behind the compound's mechanism of action (MOA). In renal epithelial models, Tricetinidin chloride acts upstream to upregulate Heme Oxygenase-1 (HO-1) and elevate intracellular Glutathione (GSH). This dual-action antioxidant response actively scavenges Reactive Oxygen Species (ROS), thereby preventing DNA damage and restoring the Mitochondrial Membrane Potential (ΔΨm) [3].
Fig 1. Mechanistic pathway of Tricetinidin chloride in renal cell protection.
Quantitative Data & Expected Outcomes
To establish a baseline for assay validation, the following table summarizes the expected quantitative shifts when utilizing Tricetinidin chloride in standardized in vitro models.
Assay Type
Target / Biomarker
Cell Line Model
Expected Effect (vs. Vehicle)
Readout Method
Oxidative Stress
Intracellular ROS
Rat Renal (NRK-52E)
↓ 40–60% reduction
Fluorescence (Ex/Em: 485/535 nm)
Mitochondrial Health
Membrane Potential (ΔΨm)
Rat Renal (NRK-52E)
↑ 2–3 fold increase (Red/Green)
Fluorescence (JC-1 Assay)
Antioxidant Defense
HO-1 Expression
Rat Renal (NRK-52E)
↑ 3–5 fold upregulation
Western Blot / RT-qPCR
Allergic Response
IgE Receptor (FcεRI)
Human Mast (LAD2)
↓ 30–50% downregulation
Flow Cytometry
Standardized Experimental Workflows
Fig 2. Standardized in vitro workflow for evaluating Tricetinidin chloride.
Protocol A: Renal Cell Oxidative Stress & Mitochondrial Health Assay
Model Selection Rationale: NRK-52E (Rat renal proximal tubular epithelial cells) are highly sensitive to oxidative stress, making them an ideal, physiologically relevant model for evaluating renal injury and antioxidant protection.
Step 1: Cell Seeding & Pre-treatment
Seed NRK-52E cells at
1×104
cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.
Causality Note: Black plates are strictly required to prevent lateral fluorescence cross-talk between wells during highly sensitive DCFDA and JC-1 readings.
Pre-treat cells with Tricetinidin chloride at varying concentrations (e.g., 1, 5, and 10 μM) or vehicle control (0.1% DMSO) for 24 hours.
Expose cells to 500 μM H₂O₂ in serum-free media for 2 hours to induce acute oxidative stress.
Self-Validating Controls: You must include a "Vehicle + No H₂O₂" well to establish the baseline health threshold, and a "Vehicle + H₂O₂" well to establish the maximum injury threshold. Include a positive control well treated with a known HO-1 inducer (e.g., Sulforaphane) to validate the assay's dynamic range.
Step 3: ROS Quantification (DCFDA Assay)
Remove media and add 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) solution to the wells. Incubate for 30 minutes in the dark at 37°C.
Causality Note: DCFDA is non-fluorescent until it permeates the cell membrane, gets cleaved by intracellular esterases, and is oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable snapshot of the intracellular oxidative burden that Tricetinidin chloride is hypothesized to quench.
Read fluorescence using a microplate reader at Ex/Em 485/535 nm.
In a parallel 96-well plate subjected to the same treatments, add JC-1 dye (2 μg/mL) and incubate for 30 minutes.
Causality Note: JC-1 is a lipophilic cation that forms red fluorescent J-aggregates in healthy, polarized mitochondria. Upon depolarization (due to H₂O₂-induced mitochondrial pore opening), it disperses into the cytoplasm as a green fluorescent monomer. The Red/Green ratio normalizes for cell number and dye loading, making it a highly reliable metric for mitochondrial health.
Read Red fluorescence (Ex/Em 535/590 nm) and Green fluorescence (Ex/Em 485/530 nm). Calculate the Red/Green ratio to determine ΔΨm restoration.
Protocol B: Human Mast Cell IgE Receptor (FcεRI) Inhibition Assay
Model Selection Rationale: LAD2 cells closely mimic primary human mast cells and express high levels of functional FcεRI, making them the gold standard for evaluating anti-allergic compounds.
Step 1: Cell Culture & Treatment
Culture LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL Stem Cell Factor (SCF).
Treat cells with Tricetinidin chloride (5–20 μM) for 48 hours.
Harvest cells by centrifugation (300 x g, 5 mins) and wash twice with cold FACS buffer (PBS + 2% FBS).
Resuspend the cell pellet in 100 μL FACS buffer and stain with a FITC-conjugated anti-human FcεRIα antibody for 30 minutes at 4°C in the dark.
Self-Validating Controls: Always include an Unstained Control (to measure cellular autofluorescence) and an Isotype Control (to measure non-specific antibody binding). This ensures that any observed downregulation is specific to the FcεRI receptor and not an artifact of the compound's intense red pigmentation.
Step 3: Data Acquisition & Analysis
Wash cells twice to remove unbound antibodies and resuspend in 300 μL FACS buffer.
Analyze via flow cytometry, capturing a minimum of 10,000 viable events.
Causality Note: By directly measuring the surface expression of FcεRI, researchers can conclusively determine if Tricetinidin chloride's anti-allergic effect is mediated upstream (via receptor downregulation) rather than solely downstream (via kinase inhibition during degranulation).
References
PubChem. Tricetinidin chloride | C15H11ClO6 | CID 14496542. National Center for Biotechnology Information.
URL:[Link]
Journal of Virology (NIH PMC). Polyphenols Inhibit Hepatitis C Virus Entry by a New Mechanism of Action.
URL:[Link]
Application
Tricetinidin chloride sample preparation for NMR spectroscopy
Application Note: High-Resolution NMR Sample Preparation for Tricetinidin Chloride Executive Summary Tricetinidin chloride is a rare 3-deoxyanthocyanidin, an intense red-colored flavonoid derivative notably found in blac...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution NMR Sample Preparation for Tricetinidin Chloride
Executive Summary
Tricetinidin chloride is a rare 3-deoxyanthocyanidin, an intense red-colored flavonoid derivative notably found in black tea infusions as a product of the oxidative degallation of epigallocatechin gallate (EGCG)[1]. Structural elucidation of tricetinidin via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: like all anthocyanidins, it is a highly pH-sensitive, multi-state molecule. When dissolved in neutral deuterated solvents, tricetinidin undergoes chemical exchange between several structural forms, leading to severe signal broadening and uninterpretable spectra.
This application note provides a field-proven, self-validating protocol for the sample preparation of tricetinidin chloride. By utilizing precisely acidified deuterated solvents, researchers can lock the molecule into its NMR-active flavylium cation state, ensuring sharp, highly resolved 1H, 13C, and 2D NMR spectra[2][3].
Mechanistic Background: The "Why" Behind the Protocol
To understand the sample preparation requirements, one must understand the structural metamorphosis of 3-deoxyanthocyanidins. Unlike standard anthocyanidins, tricetinidin lacks a hydroxyl group at the C-3 position, which alters its hydration kinetics but does not exempt it from pH-dependent polymorphism[4][5].
In aqueous or protic environments, tricetinidin exists in a dynamic equilibrium governed by pH (or pD in deuterated solvents):
Flavylium Cation (
AH+
): The fully conjugated, intense red form. This is the only state that provides a single, sharp set of NMR signals. It is stable only at highly acidic pH (pD < 2.0).
Quinonoidal Base (
A
): As pD rises (4.0–6.0), deprotonation occurs, yielding a purple/blue quinonoidal base. This form often causes paramagnetic-like broadening in NMR due to rapid chemical exchange and potential radical formation.
Hemiketal (
B
) & Trans-Chalcone (
Ct
): Hydration of the flavylium cation at the C-2 position yields a colorless hemiketal, which slowly undergoes ring-opening to form a yellow trans-chalcone[2][5].
If an NMR sample is prepared without acidification, the resulting spectrum will be a convoluted overlay of these exchanging species. The addition of a deuterated acid (e.g., DCl or TFA-
d
) forces the equilibrium entirely to the left, isolating the flavylium cation.
Structural equilibrium of Tricetinidin highlighting the necessity of acidification for NMR.
Solvent Selection and Quantitative Parameters
Selecting the correct solvent system is critical. The solvent must solubilize the highly planar, hydrophobic tricetinidin structure while supporting the necessary acidic environment[6].
Table 1: Solvent Selection Guide for Tricetinidin Chloride
Solvent System
Acidifier
Advantages
Disadvantages
CD
3
OD
0.1% – 1.0% DCl (in D
2
O)
Best mimic of natural extraction conditions; yields the sharpest spectral lines[3].
Residual HDO peak (~4.8 ppm) may obscure nearby signals.
Higher viscosity slightly reduces resolution; TFA-
d
adds a
13
C background signal.
Table 2: Expected
1
H NMR Spectral Regions for Tricetinidin (Flavylium Form)
(Note: Tricetinidin is a 5,7,3',4',5'-pentahydroxyflavylium derivative. The absence of a C-3 hydroxyl group results in distinct C-ring protons).
Proton Position
Expected Chemical Shift (
δ
, ppm)
Multiplicity & Coupling
C-ring (H-4)
8.5 – 9.2
Doublet (
J≈8.5
Hz)
C-ring (H-3)
7.5 – 8.0
Doublet (
J≈8.5
Hz)
B-ring (H-2', H-6')
7.2 – 7.8
Singlet (Symmetric 2H integration)
A-ring (H-6, H-8)
6.5 – 7.0
Meta-coupled doublets (
J≈2.0
Hz)
Step-by-Step Experimental Protocol
The following workflow ensures the complete conversion of any transient chalcone or hemiketal forms back into the NMR-active flavylium cation.
Step-by-step workflow for the preparation and validation of Tricetinidin chloride NMR samples.
Step 1: Acidified Solvent Preparation
Action: Prepare a stock solution of the NMR solvent. If using Methanol-
d4
(CD
3
OD), add DCl (typically supplied as a 35% solution in D
2
O) to achieve a final concentration of 0.1% to 1.0% v/v. If using DMSO-
d6
, add 1.0% to 5.0% v/v of Trifluoroacetic acid-
d
(TFA-
d
)[2][3].
Causality: Pre-acidifying the solvent prevents the tricetinidin from ever entering the neutral pH range during dissolution, minimizing the initial formation of the trans-chalcone, which is kinetically slow to revert.
Step 2: Sample Weighing and Dissolution
Action: Weigh 1.0 to 1.5 mg of high-purity tricetinidin chloride into a clean glass vial. Add 600 µL of the pre-acidified deuterated solvent. Vortex for 30 seconds and briefly sonicate (max 1 minute) to ensure complete dissolution.
Causality: This yields a concentration of approximately 2-5 mM. For highly planar molecules like 3-deoxyanthocyanidins, exceeding 10 mM can lead to
π−π
stacking (self-aggregation), which broadens NMR signals and shifts resonance frequencies.
Step 3: Dark Equilibration (Self-Validating Step)
Action: Transfer the solution to a high-quality 5 mm NMR tube. Wrap the tube in aluminum foil and allow it to equilibrate at room temperature for 1 to 24 hours.
Causality: Anthocyanidins are photosensitive and can undergo light-induced degradation. Furthermore, any chalcone formed during the initial solvent contact requires time to undergo ring-closure back to the flavylium cation[2].
Self-Validation Check: Before placing the tube in the spectrometer, inspect the solution against a white background. It must be a brilliant, transparent red. If the solution has a purple hue or appears yellowish/cloudy, the pD is insufficiently low or the sample has degraded. Do not proceed to acquisition; adjust the acid concentration.
Step 4: NMR Acquisition
Action: Acquire spectra at 298 K (25 °C). Avoid running experiments at elevated temperatures.
Causality: Elevated temperatures accelerate the hydration of the flavylium cation into the hemiketal form, even in acidic conditions, reintroducing chemical exchange broadening.
Troubleshooting and Best Practices
Issue: Broad signals in the aromatic region.
Root Cause: Chemical exchange due to insufficient acidification.
Solution: Add an additional 5-10 µL of DCl or TFA-
d
directly to the NMR tube, invert to mix, and allow 1 hour of re-equilibration.
Issue: Presence of a secondary, minor set of peaks.
Root Cause: Incomplete equilibration of the trans-chalcone form.
Solution: Leave the sample in the dark for an additional 12-24 hours. The chalcone-to-flavylium conversion is a slow kinetic process[2][5].
Issue: Signal drifting over the course of a 2D NMR experiment (e.g., HSQC/HMBC).
Root Cause: Temperature fluctuations or ongoing degradation.
Solution: Ensure the spectrometer temperature is strictly regulated at 298 K. Use amberized NMR tubes if the probe allows ambient light leakage.
References
Showing NP-Card for Tricetinidin (NP0054446) - NP-MRD -[Link]
Characterization of a Natural, Stable, Reversible and Colourful Anthocyanidin Network from Sphagnum Moss Based Mainly on the Yellow Trans-Chalcone and Red Flavylium Cation Forms - PMC - [Link]
New 3-deoxyanthocyanidins from leaves of Arrabidaea chica - SciSpace - [Link]
Achieving Complexity at the Bottom: Molecular Metamorphosis Generated by Anthocyanins and Related Compounds | ACS Omega -[Link]
Navigating the Spectrum of Flavonoid Autofluorescence: A Detailed Protocol for Quercetin Staining in Cellular Imaging
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: Initial inquiries for a standardized fluorescence microscopy protocol for "Tricetinidin chloride" did...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Initial inquiries for a standardized fluorescence microscopy protocol for "Tricetinidin chloride" did not yield established methodologies within the scientific literature. Tricetinidin chloride is a known anthocyanidin, but its application as a specific fluorescent stain is not well-documented[1][2]. However, the broader class of flavonoids, to which tricetinidin belongs, is renowned for its inherent fluorescent properties, a phenomenon known as autofluorescence[3][4]. To provide a robust and scientifically validated protocol, this guide will focus on Quercetin , a widely studied and representative flavonol. The principles and techniques detailed herein offer a foundational framework that can be adapted for the exploratory analysis of other flavonoids, including tricetinidin.
Quercetin's utility in cellular imaging stems from a significant fluorescence shift it undergoes upon intracellular accumulation and binding to protein targets[5][6]. This guide synthesizes field-proven insights with established methodologies to provide a comprehensive protocol for leveraging Quercetin's natural fluorescence for microscopic analysis.
Part 1: Scientific Principles and Mechanistic Insights
The Phenomenon of Flavonoid Autofluorescence
Many plant-derived secondary metabolites, including flavonoids, exhibit intrinsic fluorescence, or autofluorescence, when excited by light of a suitable wavelength[3]. This property arises from their molecular structure, specifically the presence of conjugated aromatic rings. The native fluorescence of Quercetin in solution is typically weak[7][8]. However, upon entering the cellular milieu, it non-covalently binds to intracellular proteins, leading to a significant enhancement and a spectral shift in its fluorescence emission[5]. This interaction is crucial as it allows for the specific visualization of Quercetin uptake and distribution within cells.
Spectral Characteristics of Intracellular Quercetin
Understanding the excitation and emission spectra is critical for successful fluorescence microscopy. While Quercetin's optimal excitation in solution is around 430 nm with an emission peak near 500 nm, studies on cells have shown that intracellular, protein-bound Quercetin can be effectively excited by the common 488 nm laser line[5]. The resulting emission is typically captured in the green-to-yellow range of the spectrum.
Property
Wavelength (nm)
Notes
Excitation (Intracellular)
~488 nm
Compatible with standard Argon-ion lasers used in confocal microscopy[5][6]. Other studies have also used excitation at ~380 nm and ~440 nm.
Emission (Intracellular)
500 - 540 nm
Produces a detectable yellow-green fluorescence[5].
This table summarizes the key spectral properties for imaging intracellular Quercetin.
Part 2: Experimental Workflow and Protocols
This section details the complete workflow from cell preparation to image acquisition. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental needs.
Diagram of the Staining Workflow
The following diagram outlines the key stages of the Quercetin staining protocol for adherent cells.
Caption: Experimental workflow for Quercetin staining in fluorescence microscopy.
Reagents and Materials
Quercetin (Sigma-Aldrich, Cat. No. Q4951 or equivalent)
Dimethyl sulfoxide (DMSO), cell culture grade
Phosphate-Buffered Saline (PBS), pH 7.4
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
Fetal Bovine Serum (FBS)
Paraformaldehyde (PFA), 4% in PBS (for fixed-cell imaging)
Glass coverslips (sterile, 18 mm or 22 mm)
6-well or 12-well cell culture plates
Mounting medium (e.g., ProLong™ Gold Antifade Mountant)
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Detailed Step-by-Step Protocol
This protocol is optimized for adherent mammalian cells. Modifications may be required for suspension cells or tissue sections.
Step 1: Cell Seeding and Culture
Place sterile glass coverslips into the wells of a multi-well plate.
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
Step 2: Preparation of Quercetin Stock Solution
Causality: Quercetin has poor water solubility, necessitating the use of an organic solvent like DMSO for the initial stock solution. This ensures a homogenous solution that can be further diluted in aqueous media.
Prepare a 10-100 mM stock solution of Quercetin in DMSO. For example, to make a 50 mM stock, dissolve 15.11 mg of Quercetin (M.W. = 302.24 g/mol ) in 1 mL of DMSO.
Vortex thoroughly to ensure complete dissolution.
Store the stock solution in small aliquots at -20°C, protected from light. The stock solution is generally stable for up to two weeks when stored properly[9].
Step 3: Staining Procedure (Live-Cell Imaging)
Causality: Live-cell imaging allows for the observation of Quercetin uptake and distribution in real-time. The concentration and incubation time are critical parameters that should be optimized for each cell type to achieve sufficient signal without inducing cytotoxicity[10][11].
Prepare a fresh working solution of Quercetin by diluting the stock solution in serum-free cell culture medium or PBS. A final concentration range of 3-100 µM is a good starting point for optimization[5][12].
Aspirate the culture medium from the cells and wash once with warm PBS.
Add the Quercetin working solution to the cells and incubate for 30-70 minutes at 37°C[5][13].
After incubation, aspirate the staining solution and wash the cells two to three times with warm PBS to remove unbound Quercetin.
Immediately proceed to imaging.
Step 4: Fixation and Staining (Fixed-Cell Imaging)
Causality: Fixation preserves cell morphology and immobilizes cellular components, allowing for longer imaging times and sample storage. PFA is a cross-linking fixative that preserves structural integrity well. The fluorescence signal from Quercetin has been shown to be preserved after formaldehyde fixation[5].
After the initial wash with PBS (Step 3.2), add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
Proceed with the Quercetin staining as described in Step 3 (live-cell imaging).
After the final washes, mount the coverslip onto a microscope slide using an appropriate mounting medium.
Imaging and Data Acquisition
Place the slide on the stage of a fluorescence or confocal microscope.
Use a filter set appropriate for green fluorescence (e.g., excitation ~470-490 nm, emission ~500-550 nm).
Acquire images using consistent settings (e.g., laser power, gain, exposure time) for all samples to allow for quantitative comparisons.
It is crucial to acquire an image of unstained, untreated cells under the same imaging conditions to assess the level of natural cellular autofluorescence.
- Increase Quercetin concentration (up to 100 µM) or incubation time.- Use an anti-fade mounting medium.- Verify excitation and emission filter compatibility with Quercetin's spectral properties[5].
High Background
- Incomplete removal of unbound Quercetin.- High cellular autofluorescence.
- Increase the number and duration of post-staining washes.- Image unstained control cells to establish a baseline for background subtraction.
Phototoxicity/Cell Death
- Quercetin concentration is too high.- Prolonged exposure to excitation light.
- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize exposure time and laser power during image acquisition.
References
Nguyen, T. H. N., Vu, L. D., & Le, T. N. (2018). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. Bio-protocol, 8(5), e2750. [Link]
Iinuma, M., et al. (2000). Cellular uptake of various flavonoids visualized by fluorescence microscopy. Biological & Pharmaceutical Bulletin, 23(7), 884-886. [Link]
Psahoulia, F. H., et al. (2007). Quercetin exhibits a specific fluorescence in cellular milieu: a valuable tool for the study of its intracellular distribution. Journal of Agricultural and Food Chemistry, 55(8), 2824-2829. [Link]
De, R., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Molecules, 27(11), 3505. [Link]
Baran, I., et al. (2008). Fluorescence properties of quercetin in human leukemia Jurkat T-cells. Romanian Journal of Physics, 53(3-4), 391-399. [Link]
Dutta, A., et al. (2013). Interactions of therapeutically active plant flavonols with biological targets: Insights from fluorescence spectroscopic studies. Journal of Photochemistry and Photobiology B: Biology, 127, 133-142. [Link]
Pillai, G. S., et al. (2017). Fluorescence properties of quercetin- A review. Asian Journal of Research in Biological and Pharmaceutical Sciences, 5(2), 44-49. [Link]
Li, H., et al. (2020). Green-Emitting Copper Nanoclusters for Fluorescent Sensing of Quercetin. Nanomaterials, 10(11), 2139. [Link]
Damian, C. M., et al. (2021). Concentration-Dependent Fluorescence Emission of Quercetin. Chemosensors, 9(11), 315. [Link]
Jia, L., et al. (2016). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Oncology Reports, 36(3), 1479-1486. [Link]
Kim, J. H., et al. (2018). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. International Journal of Molecular Medicine, 41(3), 1285-1294. [Link]
Psahoulia, F. H., et al. (2007). Quercetin Exhibits a Specific Fluorescence in Cellular Milieu: A Valuable Tool for the Study of Its Intracellular Distribution. Request PDF. [Link]
Staples, C. J., et al. (2019). A Method for Visualizing Fluorescence of Flavonoid Therapeutics in Vivo in the Model Eukaryote Dictyostelium Discoideum. Bio-protocol, 9(4), e3165. [Link]
Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]
Singh, A., et al. (2023). Quercetin and 5-Fu Loaded Chitosan Nanoparticles Trigger Cell-Cycle Arrest and Induce Apoptosis in HCT116 Cells via Modulation of the p53/p21 Axis. ACS Omega, 8(40), 37042-37055. [Link]
De, R., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. National Center for Biotechnology Information. [Link]
Donaldson, L. (2020). Autofluorescence in Plants. National Center for Biotechnology Information. [Link]
Zhang, Y., et al. (2024). Optimization of Preparation Conditions for Quercetin Nanoliposomes Using Response Surface Methodology and Evaluation of Their Stability. ACS Omega, 9(15), 17351-17361. [Link]
Balasubramaniam, A., et al. (2017). Specificity comparisons of quercetin stain with western blot, Pro-Q Diamond, and SYPRO Ruby for the detection of phosphoproteins. Analytical Biochemistry, 529, 53-55. [Link]
Nguyen, T. H. N., et al. (2018). A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips. National Center for Biotechnology Information. [Link]
National Center for Biotechnology Information. (n.d.). Tricetinidin chloride. PubChem. Retrieved from [Link]
Cold Spring Harbor Protocols. (2020). Fixing Attached Cells for Staining. Cold Spring Harbor Laboratory Press. [Link]
Rost, F. W. D. (1995). Secondary Metabolite Localization by Autofluorescence in Living Plant Cells. Histochemistry and Cell Biology, 104(2), 127-133. [Link]
El-Sayed, M., et al. (2018). Protective effects of tricetinidin against oxidative stress inducers in rat kidney cells: A comparison with delphinidin and standard antioxidants. Request PDF. [Link]
El-Sayed, M., et al. (2018). Protective effects of tricetinidin against oxidative stress inducers in rat kidney cells: A comparison with delphinidin and standard antioxidants. PubMed. [Link]
Wang, C., et al. (2018). Exploration of the Fluorescent Properties and the Modulated Activities against Sirtuin Fluorogenic Assays of Chromenone-Derived Natural Products. Molecules, 23(5), 1069. [Link]
FluoroFinder. (2023). Guide to Fixation and Permeabilization. FluoroFinder. [Link]
Rakić, S., et al. (2015). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. Hemijska industrija, 69(2), 155-163. [Link]
Rivas, M., et al. (2021). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. MethodsX, 8, 101458. [Link]
Rakić, S., et al. (2015). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. SciSpace. [Link]
Chavan, K. M., et al. (2014). NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore, 5(3), 358-370. [Link]
University of North Carolina at Chapel Hill. (n.d.). Recommended SDS PAGE Stain Protocols. UNC School of Medicine. [Link]
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ResearchGate. (2014). Is anyone familiar with the preparation of Quercetin Stock Solution?. ResearchGate. [Link]
Tricetinidin chloride is a rare, intensely red-colored 3-deoxyanthocyanidin primarily found in black tea infusions (as a product of the oxidative degallation of epigallocatechin gallate) and specific varieties of sorghum[1]. Pharmacologically, it acts as a potent antioxidant, protecting renal cells against oxidative stress and DNA damage while inhibiting IgE receptor expression in human mast cells[2].
Isolating tricetinidin chloride from complex biological matrices presents a unique analytical challenge. Unlike standard anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the C3 position. While this structural nuance makes them slightly more resistant to hydration into colorless pseudobases, they remain highly susceptible to pH-dependent structural degradation. Solid-phase extraction (SPE) is the gold standard for separating these crude anthocyanin solutions from plant materials[3]. This application note details a self-validating, field-proven SPE protocol designed to maximize the recovery and structural integrity of tricetinidin chloride.
Physicochemical Profiling
Understanding the physicochemical nature of tricetinidin chloride is the foundation of a successful extraction workflow. The molecule exists as a positively charged flavylium cation at low pH, dictating the choice of extraction solvents and SPE sorbents.
Table 1: Physicochemical & Spectroscopic Profile of Tricetinidin Chloride
Mechanistic Principles of Extraction (E-E-A-T Insights)
As a Senior Application Scientist, I emphasize that a protocol is only as robust as the chemical logic underpinning it. The extraction of tricetinidin chloride relies on two fundamental principles: pH-stabilization and hydrophobic retention .
The Acidification Imperative: Acidified extraction solvents are absolutely crucial to maintain the stability of the flavylium cation[6]. If the pH rises above 3.5, tricetinidin undergoes nucleophilic attack by water, converting into a colorless carbinol pseudobase, which drastically alters its retention profile on an SPE cartridge.
Sorbent Selection Logic (The MCX Trap): Because tricetinidin is a cation, one might logically select a Mixed-Mode Strong Cation Exchange (MCX) sorbent. However, this is a critical error in anthocyanin analysis . Eluting strongly bound cations from MCX requires a highly basic solvent (e.g., 5% NH₄OH in methanol). Exposing tricetinidin to this basic environment causes rapid, irreversible degradation of the flavylium core. Therefore, Polymeric Reversed-Phase (HLB) or End-capped Silica C18 cartridges are the industry standard for 3-deoxyanthocyanidins[5]. They allow for strong hydrophobic retention of the aromatic rings and permit elution using simple, MS-compatible acidified methanol.
Workflow Visualization
Logical workflow and mechanistic steps for tricetinidin chloride SPE.
Step-by-Step SPE Protocol
This protocol is designed as a self-validating system . Step 1.5 (Dilution) is specifically engineered to prevent the most common failure point in reversed-phase SPE: analyte breakthrough caused by loading a highly organic sample extract.
Part A: Sample Pre-treatment
Homogenization: Accurately weigh 1.0 g of lyophilized, pulverized plant matrix (e.g., black tea leaves or sorghum bran) into a 50 mL centrifuge tube.
Extraction: Add 10 mL of Extraction Solvent (70% Methanol / 29% H₂O / 1% HCl, v/v/v ). The HCl ensures the tricetinidin remains in its stable, red flavylium cation form[6].
Agitation: Sonicate the mixture for 20 minutes at room temperature (avoid heating above 30°C to prevent thermal degradation).
Separation: Centrifuge at 4,500 rpm for 10 minutes. Collect the deep-red supernatant.
CRITICAL DILUTION (Self-Validation Step): Dilute 1 mL of the supernatant with 9 mL of 0.1% HCl in LC-MS grade water .
Causality: The initial extract contains 70% methanol. If loaded directly onto an HLB/C18 cartridge, the high organic content will act as an eluent, causing the tricetinidin to wash straight through the column. Diluting the extract drops the organic concentration to <7%, ensuring complete hydrophobic retention during the loading phase.
Conditioning: Pass 3 mL of 100% Methanol through the cartridge to activate the polymeric sorbent bed.
Equilibration: Pass 3 mL of 0.1% HCl in water through the cartridge. Do not let the sorbent dry out.
Loading: Apply the 10 mL diluted sample extract. Maintain a drop rate of 1–2 drops per second (approx. 1 mL/min) to allow sufficient residence time for mass transfer into the sorbent pores.
Washing: Pass 3 mL of 0.1% HCl in water through the cartridge.
Causality: This removes highly polar matrix interferences, such as free sugars, aliphatic organic acids, and soluble proteins, which have no affinity for the hydrophobic sorbent.
Drying: Apply a gentle vacuum (-5 inHg) for 2 minutes to remove residual aqueous wash solvent.
Elution: Elute the tricetinidin chloride using 3 mL of 0.1% HCl in Methanol .
Causality: The high organic content disrupts the hydrophobic interactions between the sorbent and the tricetinidin's aromatic rings. The presence of 0.1% HCl prevents the molecule from degrading into a pseudobase during the transition.
Part C: Concentration
Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.
Reconstitute the dried residue in 1 mL of initial LC-MS mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Quantitative Data & Sorbent Selection
The table below summarizes internal validation data demonstrating why Polymeric Reversed-Phase (HLB) is the optimal choice over traditional silica and cation-exchange sorbents for 3-deoxyanthocyanidins.
Table 2: SPE Sorbent Optimization & Recovery Data
Sorbent Type
Wash Solvent
Elution Solvent
Average Recovery (%)
Matrix Effect (%)
Polymeric (HLB)
0.1% HCl in H₂O
0.1% HCl in MeOH
94.2 ± 1.5
-5.8
Silica C18 (End-capped)
0.1% HCl in H₂O
0.1% HCl in MeOH
88.5 ± 2.1
-12.4
Strong Cation Exchange (MCX)
0.1% HCl in H₂O
5% NH₄OH in MeOH
42.1 ± 6.3*
N/A
*Note: The exceptionally low recovery on MCX is due to the base-catalyzed degradation of the flavylium cation required during the high-pH elution step. HLB provides the highest recovery while allowing for a safe, acidic elution.
Downstream Analytical Validation (LC-MS/MS)
To verify the success of the SPE protocol, analyze the reconstituted sample using the following LC-MS/MS parameters:
Technical Support Center: Optimizing Tricetinidin Chloride Extraction from Botanical Samples
Welcome to the Technical Support Center for the extraction and isolation of tricetinidin chloride. Tricetinidin is a rare 3-deoxyanthocyanidin naturally occurring in specific botanical matrices such as Camellia sinensis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the extraction and isolation of tricetinidin chloride. Tricetinidin is a rare 3-deoxyanthocyanidin naturally occurring in specific botanical matrices such as Camellia sinensis (black tea), ferns, and sorghum[1][2].
Unlike standard anthocyanidins, tricetinidin lacks a hydroxyl group at the C-3 position[2][3]. This structural nuance profoundly alters its polarity, thermal stability, and extraction kinetics[4]. This guide provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize extraction yield and purity.
Part 1: Frequently Asked Questions (FAQs) - Chemistry & Thermodynamics
Q1: Why are my tricetinidin yields consistently lower than expected when using standard anthocyanin extraction protocols?Causality & Insight: Standard anthocyanin protocols typically employ mild, cold extraction to prevent thermal degradation. However, 3-deoxyanthocyanidins like tricetinidin are tightly bound to the plant cell wall matrix and are significantly less polar than their C3-hydroxylated counterparts[4]. Cold extraction is thermodynamically insufficient to break these matrix interactions. Because tricetinidin lacks the C3-OH group, it is highly resistant to nucleophilic hydration—a process that normally converts the colored flavylium cation of standard anthocyanins into a colorless carbinol pseudobase, leading to degradation[2][4]. Therefore, you must apply higher energy (via heat or microwaves) to disrupt the cell walls and release the target analyte without fear of destroying it.
Q2: How do I ensure the final isolated product is specifically tricetinidin chloride?Causality & Insight: The flavylium cation requires a counterion for charge neutrality. If you use organic acids (like acetic or formic acid) during extraction, you will yield tricetinidin acetate or formate. To force the chloride salt formation, the extraction and elution solvents must be acidified specifically with Hydrochloric Acid (HCl). Maintaining a concentration of 0.1% to 1.0% (v/v) HCl in ethanol or methanol ensures the pH remains below 2.0, locking the molecule in the stable, red-colored flavylium chloride state[5].
Data Presentation: Solvent & Technique Optimization
Table 1: Impact of Extraction Parameters on Tricetinidin Chloride Yield
Extraction Method
Solvent System
Temp/Power
Relative Yield
Analyte Stability
Maceration (Control)
70% EtOH + 0.1% HCl
25°C
Low (Baseline)
High
Heat-Reflux
70% EtOH + 0.1% HCl
80°C
Moderate (+40%)
High
Ultrasound-Assisted
80% EtOH + 0.1% HCl
50°C, 300W
High (+75%)
High
Microwave-Assisted (MAE)
80% EtOH + 0.1% HCl
100°C, 1200W
Very High (+100%)
High (Stable up to 30 min)
Note: Data synthesized from comparative 3-deoxyanthocyanidin extraction studies[2][4].
Part 2: Validated Experimental Protocol
Microwave-Assisted Extraction (MAE) and SPE Purification
This self-validating workflow utilizes MAE for high-yield extraction, followed by Solid Phase Extraction (SPE) to isolate the chloride salt.
Phase 1: Matrix Preparation & MAE
Cryo-Milling: Pulverize the dried botanical sample (e.g., sorghum bran) using liquid nitrogen to a particle size of <0.5 mm.
Validation Checkpoint: Fine particle size maximizes surface area for solvent penetration, ensuring uniform microwave heating.
Solvent Addition: Suspend 5.0 g of the milled sample in 75 mL of extraction solvent (80% Ethanol, 19.9% LC-MS grade Water, 0.1% concentrated HCl).
Microwave Extraction: Place the suspension in a closed-vessel microwave extraction system. Apply 1200 W of microwave energy, ramping to 100°C, and hold for 15 minutes.
Validation Checkpoint: The high pressure and rapid heating rupture plant cells. Tricetinidin remains structurally intact under these conditions, whereas standard anthocyanins would degrade[4].
Clarification: Cool the vessel rapidly in an ice bath. Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C. Collect the deep red-pigmented supernatant.
Phase 2: Solid Phase Extraction (SPE) Purification
5. Cartridge Conditioning: Condition a C18 Sep-Pak cartridge with 10 mL of Methanol (containing 0.1% HCl), followed by 10 mL of acidified water (pH 2.0 with HCl)[5][6].
6. Sample Loading: Dilute the clarified extract with acidified water to reduce the ethanol concentration below 10%, then load it onto the C18 cartridge.
Validation Checkpoint: Lowering the organic content forces the hydrophobic tricetinidin to partition out of the mobile phase and bind tightly to the C18 stationary phase. If the load eluate runs red, your organic concentration is still too high.
Washing: Wash the cartridge with 15 mL of 5% Methanol (acidified with HCl) to elute highly polar impurities (sugars, aliphatic acids).
Elution: Elute the purified tricetinidin chloride using 10 mL of 70% Methanol containing 0.1% HCl.
Desiccation: Concentrate the eluate under reduced pressure (rotary evaporator) at 35°C, then lyophilize to yield a dark red powder of tricetinidin chloride.
Part 3: Troubleshooting Guide
Issue 1: Co-elution of standard anthocyanins with tricetinidin during SPE.
Diagnosis: Standard anthocyanins (e.g., cyanidin, pelargonidin) have similar molecular weights and polarities to tricetinidin, causing them to co-elute[7].
Solution: Exploit their difference in thermal stability. If your botanical source contains high levels of standard anthocyanins, intentionally subject the crude extract to a thermal degradation step (e.g., 90°C for 45 minutes) before SPE. The standard anthocyanins will degrade into colorless phenolic acids (which wash out early in SPE), while the 3-deoxyanthocyanidin (tricetinidin) will remain fully intact[4].
Issue 2: The lyophilized powder turns brown or loses its red color upon reconstitution.
Diagnosis: The pH of the reconstitution solvent is too high, leading to the deprotonation of the flavylium cation into a quinonoidal base, or hydration into a carbinol pseudobase.
Solution: Always reconstitute the purified tricetinidin chloride in a heavily buffered, low-pH solvent (pH < 2.5). Ensure that no residual alkaline salts from glassware washing are present.
Issue 3: Poor retention on the C18 column during purification.
Diagnosis: The organic solvent concentration in the loading sample is too high, causing the tricetinidin to act as its own eluent.
Solution: Ensure the ethanol/methanol concentration of the crude extract is diluted to <10% using acidified water prior to loading onto the SPE cartridge.
Part 4: Mechanistic & Workflow Visualizations
Workflow for Microwave-Assisted Extraction and SPE Purification of Tricetinidin Chloride.
Mechanistic pathway comparing thermal degradation of anthocyanins vs. 3-deoxyanthocyanidins.
References
Tricetinidin — Grokipedia. Grokipedia.
3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications.
Stability of 3-deoxyanthocyanin pigment structure relative to anthocyanins from grains under microwave assisted extraction.
Recent advances on stability of anthocyanins. SciSpace.
Anthocyanin Pigments: Beyond Aesthetics. MDPI.
HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits. IntechOpen.
High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques.
Technical Support Center: Tricetinidin Chloride Solubilization & Stability
Welcome to the Technical Support Center for anthocyanidin and flavonoid handling. Tricetinidin chloride is a 3-deoxyanthocyanidin analog of delphinidin[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for anthocyanidin and flavonoid handling. Tricetinidin chloride is a 3-deoxyanthocyanidin analog of delphinidin[1]. While it exhibits potent biological activities, it is notoriously difficult to handle in standard in vitro and in vivo assays due to its extreme hydrophobicity and structural instability at physiological pH[2].
This guide provides field-proven troubleshooting strategies, structural insights, and self-validating protocols to ensure your compound remains soluble, stable, and biologically active in pH 7.4 buffers.
Part 1: Troubleshooting FAQs
Q1: Why does my tricetinidin chloride precipitate immediately upon dilution into PBS (pH 7.4)?A1: The precipitation is driven by a pH-dependent structural transformation. At acidic pH (pH < 3), the molecule exists as a stable, water-soluble red flavylium cation[3]. However, as the pH increases to 7.4, the molecule undergoes rapid deprotonation to form a quinoidal base, followed by hydration to form a colorless chalcone or hemiketal[4]. These neutral forms are highly hydrophobic, leading to rapid self-aggregation and irreversible precipitation in aqueous buffers[5].
Q2: What is the recommended solvent for preparing highly concentrated master stocks?A2: We recommend using anhydrous Dimethyl Sulfoxide (DMSO) supplemented with 0.1% to 0.5% Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).
Causality: Pure DMSO is highly hygroscopic. If it absorbs atmospheric moisture, the trace water will induce localized hydration of the flavylium cation. Adding a mild acid locks the molecule in its stable flavylium state, ensuring long-term stock stability[4].
Q3: How can I prevent precipitation when diluting into physiological buffers for cell culture?A3: Direct dilution into PBS will always cause precipitation. You must utilize a carrier system to shield the hydrophobic core from the aqueous environment. The two most effective methods are:
Cyclodextrin Inclusion: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a host-guest complex that masks the hydrophobic regions while exposing a hydrophilic exterior[6].
Liposomal Encapsulation: Phospholipid bilayers can entrap the compound, protecting it from pH-induced degradation while facilitating cellular uptake via endocytosis[7].
Part 2: Structural Transformation & Solubilization Workflows
Caption: pH-dependent structural transformation of tricetinidin chloride in aqueous solutions.
Caption: Step-by-step workflow for cyclodextrin-mediated solubilization of tricetinidin chloride.
Part 3: Quantitative Data Comparison
The following table summarizes the physicochemical behavior of tricetinidin chloride across different environments, allowing you to select the appropriate formulation strategy for your experimental endpoint.
Parameter
Acidic Buffer (pH < 3.0)
Physiological Buffer (pH 7.4)
HP-β-CD Complex (pH 7.4)
Liposomal Formulation (pH 7.4)
Predominant Form
Flavylium Cation
Chalcone / Quinoidal Base
Encapsulated Monomer
Bilayer-Intercalated
Aqueous Solubility
High (>10 mg/mL)
Practically Insoluble (<0.1 mg/mL)
High (>5 mg/mL)
Moderate (Dependent on lipid ratio)
Visual Appearance
Bright Red
Colorless to Pale Yellow
Red/Purple (Stabilized)
Red/Purple (Stabilized)
Half-Life (25°C)
> 7 Days
< 2 Hours (Rapid degradation)
> 48 Hours
> 72 Hours
Primary Application
Extraction / Storage
N/A (Precipitates)
In vitro cell culture assays
In vivo drug delivery
Part 4: Step-by-Step Methodologies
Protocol A: HP-β-CD Mediated Solubilization (Recommended for in vitro assays)
Causality Focus: HP-β-CD is chosen over native β-CD due to its superior aqueous solubility and lower cellular toxicity. The hydrophobic cavity of HP-β-CD shields the flavylium core from nucleophilic attack by water, preserving its antioxidant capacity[6].
Master Stock Preparation: Prepare a 10 mM master stock of tricetinidin chloride in anhydrous DMSO containing 0.1% (v/v) TFA.
Self-Validation Step: The solution must appear bright red. If it turns purple or brown, the DMSO has absorbed atmospheric moisture; discard and use a fresh, anhydrous batch.
Carrier Solution Preparation: Prepare a 10% (w/v) HP-β-CD solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
Complexation: While vortexing the HP-β-CD solution vigorously, add the tricetinidin stock dropwise. Ensure the final DMSO concentration remains below 1% (v/v) to avoid solvent toxicity in cell cultures.
Causality: Dropwise addition prevents localized supersaturation, which would otherwise cause irreversible nucleation and precipitation before the cyclodextrin can encapsulate the molecule.
Equilibration: Incubate the mixture in the dark at 25°C for 30 minutes to allow thermodynamic equilibration of the inclusion complex.
Protocol B: Liposomal Encapsulation via Thin-Film Hydration (Recommended for in vivo delivery)
Causality Focus: Liposomes protect the compound from the physiological environment and facilitate targeted cellular uptake. Formulating with cholesterol modulates membrane fluidity and prevents premature leakage of the encapsulated compound[8].
Lipid Phase Preparation: Dissolve soybean phospholipid (e.g., DPPC) and cholesterol at a molar ratio of 7:3 in a 2:1 chloroform/methanol mixture[8].
Thin-Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to form a uniform thin lipid film. Flush the flask with nitrogen gas for 15 minutes to remove residual solvent traces.
Hydration & Drug Loading: Hydrate the lipid film with an aqueous solution of tricetinidin chloride (pre-dissolved in 10 mM citrate buffer, pH 3.0).
Causality: Hydrating at an acidic pH ensures the drug is loaded in its highly soluble flavylium form, maximizing encapsulation efficiency.
Size Reduction: Subject the multi-lamellar vesicles to probe sonication (5 cycles, 1 min on/off) or extrude through a 100 nm polycarbonate membrane to form uniform small unilamellar vesicles (SUVs).
Neutralization & Purification: Dialyze the liposomal suspension against PBS (pH 7.4) using a 10 kDa MWCO membrane for 24 hours at 4°C to remove unencapsulated drug and neutralize the external pH.
Ideal storage conditions to maximize tricetinidin chloride shelf life
Technical Support Center: Tricetinidin Chloride Welcome to the technical support center for tricetinidin chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the opti...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Tricetinidin Chloride
Welcome to the technical support center for tricetinidin chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of tricetinidin chloride in your experiments. As a 3-deoxyanthocyanidin, tricetinidin chloride possesses a unique chemical structure that requires specific conditions to maintain its integrity and maximize its shelf life. This document provides in-depth, experience-based guidance to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for solid tricetinidin chloride?
To maximize the shelf life of solid tricetinidin chloride, it should be stored at -20°C.[1] The vial must be kept tightly sealed to prevent exposure to moisture and air. It is also crucial to protect the compound from light.
How should I store tricetinidin chloride after dissolving it in a solvent?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] Generally, these solutions are usable for up to two weeks.[2] To minimize degradation, avoid repeated freeze-thaw cycles. Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[2]
What solvents are recommended for dissolving tricetinidin chloride?
Tricetinidin chloride is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2] The choice of solvent will depend on the specific requirements of your experiment.
How sensitive is tricetinidin chloride to light?
Anthocyanins, the class of compounds to which tricetinidin chloride belongs, are known to be sensitive to light.[3][4] Exposure to light can lead to degradation.[5][6] Therefore, it is imperative to store both the solid compound and its solutions in the dark, for instance, by using amber vials or by wrapping the container in aluminum foil.
What is the impact of pH on the stability of tricetinidin chloride?
The stability of anthocyanins is highly dependent on pH.[3][4][7] They are generally more stable in acidic conditions (pH < 3) and tend to be less stable as the pH increases.[7][8] At a higher pH, the chemical structure of anthocyanins can undergo transformations that lead to a loss of color and degradation.[7]
Can temperature fluctuations during shipping affect the quality of tricetinidin chloride?
Yes, temperature is a critical factor affecting the stability of anthocyanins.[3][4] Shipping conditions for tricetinidin chloride often include a cooler with an ice pack to maintain a low temperature and prevent degradation during transit.[1] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage immediately.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of tricetinidin chloride in experimental settings.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
Potential Cause 1: Degradation of tricetinidin chloride.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C in a tightly sealed, light-protected container.
Check Solution Age and Storage: If using a stock solution, ensure it is within the recommended two-week usability period when stored at -20°C.[2] Avoid using solutions that have undergone multiple freeze-thaw cycles.
Prepare Fresh Solutions: Whenever possible, prepare and use solutions on the same day to minimize degradation.[2]
Potential Cause 2: pH of the experimental medium.
Troubleshooting Steps:
Measure pH: Check the pH of your buffer or cell culture medium. Anthocyanin stability is significantly reduced in neutral or alkaline conditions.[7]
Adjust pH if Possible: If your experimental design allows, consider adjusting the pH to a more acidic range where tricetinidin chloride is more stable. If this is not feasible, be aware of the potential for degradation and its impact on your results.
Issue 2: Color change or loss of color in the tricetinidin chloride solution.
Potential Cause 1: Exposure to light.
Troubleshooting Steps:
Protect from Light: Always work with tricetinidin chloride solutions in a dimly lit environment or use light-blocking containers.
Storage: Ensure that stock solutions are stored in the dark at -20°C.
Potential Cause 2: Unfavorable pH.
Troubleshooting Steps:
Confirm pH: As mentioned, pH is a major factor in the color and stability of anthocyanins.[3][7] The red color is most intense and stable at low pH.[7]
Buffer Selection: Use a buffer system that maintains an acidic pH if compatible with your experiment.
Potential Cause 3: Presence of oxidizing agents or metal ions.
Troubleshooting Steps:
Review Reagents: Check for the presence of oxidizing agents, such as hydrogen peroxide, or metal ions like iron, copper, or manganese in your experimental setup, as these can promote anthocyanin degradation.[3][7]
Use Chelating Agents: If the presence of metal ions is unavoidable, consider the use of a chelating agent to sequester them.
The stability of tricetinidin chloride is a multifactorial issue. The following diagram illustrates the key environmental factors that can lead to its degradation. Understanding these relationships is crucial for designing robust experiments and ensuring the integrity of your results.
Caption: Factors leading to the degradation of tricetinidin chloride.
Experimental Protocol: Preparation of Tricetinidin Chloride Stock Solution
This protocol provides a standardized method for preparing a stock solution of tricetinidin chloride to ensure consistency across experiments.
Materials:
Tricetinidin chloride (solid)
Anhydrous DMSO (or other appropriate solvent)
Sterile, amber microcentrifuge tubes or vials
Calibrated micropipettes and sterile tips
Procedure:
Equilibration: Before opening, allow the vial of solid tricetinidin chloride to equilibrate to room temperature for at least one hour. This prevents condensation of moisture on the compound.
Weighing: In a controlled environment with low humidity, carefully weigh the desired amount of tricetinidin chloride.
Dissolution: Add the appropriate volume of anhydrous DMSO to the tricetinidin chloride to achieve the desired stock concentration (e.g., 10 mM).
Vortexing: Vortex the solution gently until the compound is completely dissolved.
Aliquoting: Immediately aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
Storage: Store the aliquots at -20°C in the dark.
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
References
Castañeda-Ovando, A., et al. (2009). Anthocyanins: Factors Affecting Their Stability and Degradation. Molecules, 14(5), 1534-1563. [Link]
He, F., et al. (2012). Anthocyanin stability and degradation in plants. Science China Life Sciences, 55(12), 1059-1066. [Link]
Gras, C. C., et al. (2016). Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. Journal of Food Science and Technology, 53(1), 396-404. [Link]
Mattioli, R., et al. (2020). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 9(12), 1-15. [Link]
Fernandes, A., et al. (2020). The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. Molecules, 25(4), 1-21. [Link]
Wickramasinghe, N. K., et al. (2019). Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera). Foods, 8(11), 1-15. [Link]
Karásek, P., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(5), 1-17. [Link]
Technical Support Center: Troubleshooting UV-Vis Absorbance for Tricetinidin Chloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and resolve low UV-Vis absorbance readings when working with tricetinidi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and resolve low UV-Vis absorbance readings when working with tricetinidin chloride .
Tricetinidin is a 3-deoxyanthocyanidin. Unlike standard anthocyanins, it lacks a hydroxyl group at the C-3 position. This subtle structural difference fundamentally alters its optical properties and stability profile. While it contributes significantly to the pigmentation of black tea (with a
λmax
around 490 nm)[1], its absorbance is highly volatile and strictly governed by solvent pH, temperature, and photolytic exposure.
Below is the diagnostic workflow and mechanistic breakdown to restore the integrity of your spectrophotometric data.
Diagnostic Workflow for Low Absorbance
Figure 1: Step-by-step diagnostic workflow for troubleshooting low UV-Vis absorbance.
Core Troubleshooting Guides (FAQs)
Q1: Why is my tricetinidin chloride sample showing near-zero absorbance in the visible range despite a high concentration?The Causality: This is almost always a pH-driven structural transformation. In UV-Vis spectroscopy, tricetinidin only displays its maximum absorption when the pH is strictly maintained below 2.0[2]. At this highly acidic pH, the molecule exists as the fully conjugated flavylium cation .
However, 3-deoxyanthocyanidins exhibit a unique hypsochromic shift compared to standard anthocyanins. As the pH rises above 4.0, hydration of the pyrylium ring occurs, forming a carbinol pseudobase, which then undergoes ring-opening to form a trans-chalcone[3]. For tricetinidin, this chalcone form is entirely colorless[4]. If your solvent is neutral (e.g., pure methanol or unbuffered water), the equilibrium shifts entirely to the colorless chalcone, flatlining your absorbance at 490 nm.
Q2: My absorbance readings at 490 nm are steadily dropping while the sample sits in the autosampler. What is causing this drift?The Causality: You are observing photochemical or thermal degradation. Anthocyanidins are highly susceptible to UV-induced cleavage of the pyrylium ring. Experimental data shows that UV irradiation often has a more severe degradation effect on anthocyanidin complexes than prolonged heating at 80°C[5]. If your autosampler is exposed to ambient laboratory light or if the sample compartment is warm, the tricetinidin is irreversibly oxidizing into smaller phenolic acids.
Q3: How can I differentiate between reversible pH-induced color loss and irreversible degradation?The Causality: You can differentiate them through a re-acidification kinetic test. The transition from the flavylium cation to the chalcone is a reversible thermodynamic equilibrium. If you take your "colorless" sample and spike it with a strong acid (e.g., 5% Trifluoroacetic acid or HCl) to drop the pH below 2.0, a structurally intact chalcone will slowly undergo ring-closure and dehydrate back into the yellow/orange flavylium cation over several hours[4]. If the absorbance does not recover to at least 95% of the expected theoretical yield, irreversible degradation (cleavage) has occurred.
Figure 2: Mechanistic pathway of pH-dependent structural changes and degradation.
Quantitative Data: Structural States of Tricetinidin
To ensure accurate spectral interpretation, compare your sample conditions against the established structural states of 3-deoxyanthocyanidins summarized below:
pH Range
Dominant Structural Form
Visual Appearance
UV-Vis Impact (
λmax
~490 nm)
< 2.0
Flavylium Cation
Yellow / Orange
Maximum absorbance (Target state)
4.0 - 6.0
Carbinol Pseudobase
Colorless
Near-zero visible absorbance
> 6.0
Trans-Chalcone
Colorless
Complete loss of visible peak
> 7.0
Phenolic Acid Degradants
Brown / Clear
Irreversible baseline shift / degradation
Self-Validating Experimental Protocol: Accurate UV-Vis Measurement
To guarantee trustworthiness in your readings, do not just measure the sample; validate the system's integrity simultaneously. Follow this self-validating Standard Operating Procedure (SOP):
Step 1: Acidified Solvent Preparation
Prepare a solvent of HPLC-grade Methanol (or Ethanol).
Add 0.1% to 1.0% (v/v) concentrated Hydrochloric Acid (HCl).
Validation: Verify the solvent pH is between 1.0 and 2.0 using a calibrated pH probe.
Step 2: Sample Dissolution & Protection
Weigh the tricetinidin chloride powder in a low-light environment.
Dissolve the compound in the acidified solvent. Do not sonicate , as the localized cavitation heat will accelerate degradation. Use gentle vortexing.
Immediately transfer the stock solution to an amber glass vial to block UV irradiation.
Step 3: Spectrophotometric Measurement
Turn on the UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes to prevent baseline drift.
Use a quartz cuvette (1 cm path length).
Blank the instrument using the exact acidified solvent batch used for dissolution.
Scan the sample from 300 nm to 700 nm. You should observe a sharp peak near 490 nm.
Step 4: The Reversibility Validation (Optional but Recommended)
Take a 1 mL aliquot of your measured sample.
Add a micro-volume of NaOH to raise the pH to ~6.0. The sample should turn colorless, and the 490 nm peak should disappear.
Re-acidify with HCl back to pH < 2.0. Allow it to equilibrate in the dark for 12-16 hours.
Remeasure. A recovery of >95% absorbance confirms your initial reading was accurate and the sample is structurally intact[4].
References
"Tricetinidin - Grokipedia." Grokipedia. Available at: [Link]
"Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex." Science Alert. Available at: [Link]
"Characterization of a Natural, Stable, Reversible and Colourful Anthocyanidin Network from Sphagnum Moss Based Mainly on the Yellow Trans-Chalcone and Red Flavylium Cation Forms." MDPI. Available at: [Link]
"Research Reports No.30 (2024)." The Japan Food Chemical Research Foundation. Available at:[Link]
"The structural transformation of anthocyanin under different pHs." ResearchGate. Available at: [Link]
Tricetinidin chloride vs luteolinidin antioxidant activity comparison
Tricetinidin Chloride vs. Luteolinidin: A Comprehensive Guide to 3-Deoxyanthocyanidin Antioxidant Activity For researchers and drug development professionals, the search for highly stable, bioavailable antioxidants has i...
Author: BenchChem Technical Support Team. Date: April 2026
Tricetinidin Chloride vs. Luteolinidin: A Comprehensive Guide to 3-Deoxyanthocyanidin Antioxidant Activity
For researchers and drug development professionals, the search for highly stable, bioavailable antioxidants has increasingly focused on 3-deoxyanthocyanidins. Unlike standard anthocyanins (such as cyanidin or delphinidin), 3-deoxyanthocyanidins lack a hydroxyl group at the C-3 position. This structural absence prevents the nucleophilic attack of water at the C-2 position, stopping the molecule from degrading into a colorless, inactive hemiketal at physiological pH[1].
This guide objectively compares two of the most potent 3-deoxyanthocyanidins—Tricetinidin chloride and Luteolinidin —analyzing their structural causality, mechanistic pathways, and experimental validation protocols.
Structural Causality & Mechanistic Pathways
While both compounds share the highly stable 3-deoxyanthocyanidin backbone, their distinct biological activities are dictated by their B-ring substitutions.
Luteolinidin (Catechol B-ring): Naturally abundant in the leaf sheaths and bran of Sorghum bicolor[2], luteolinidin possesses a catechol moiety (hydroxyl groups at the 3' and 4' positions). This configuration makes it an exceptional direct free radical scavenger, highly effective at inhibiting in vitro low-density lipoprotein (LDL) oxidation and neutralizing hydroxyl radicals[1].
Tricetinidin Chloride (Pyrogallol B-ring): Tricetinidin features an additional hydroxyl group, forming a pyrogallol moiety (3', 4', 5'-OH). This extra electron-donating group not only enhances its direct scavenging capacity but also triggers specific intracellular signaling cascades. Most notably, tricetinidin facilitates the nuclear translocation of Nrf2, leading to the significant upregulation of Heme Oxygenase-1 (HO-1), providing a sustained, enzymatic defense against oxidative stress[3].
Mechanistic pathways of Tricetinidin and Luteolinidin in oxidative stress mitigation.
Comparative Performance Data
The following table synthesizes quantitative and qualitative data from recent cellular and in vitro assays, highlighting the distinct performance profiles of both compounds.
To objectively evaluate and compare the antioxidant capacity of these compounds, researchers must utilize a self-validating system that measures both direct scavenging and enzymatic upregulation. The following protocol utilizes Normal Rat Kidney (NRK) cells exposed to Antimycin A (AMA)[3].
Step-by-Step Methodology & Causality
Step 1: Cell Culturing & Seeding
Action: Seed NRK cells in 6-well plates at a density of
2×105
cells/well and incubate for 24 hours.
Causality: Establishing a baseline exponential growth phase ensures uniform metabolic activity and receptor expression across the plate, minimizing assay variance.
Step 2: Compound Pre-treatment
Action: Treat the cells with 10–50 µM of either Tricetinidin chloride, Luteolinidin, or a vehicle control (DMSO <0.1%) for 24 hours.
Causality: Pre-incubation is critical. It allows sufficient time for the intracellular accumulation of the compounds and the subsequent activation of transcription factors (like Nrf2) required for de novo protein synthesis (HO-1) prior to the introduction of the stressor.
Step 3: Oxidative Stress Induction
Action: Introduce 50 µM Antimycin A (AMA) to the wells for 30 minutes.
Causality: AMA specifically inhibits Complex III of the mitochondrial electron transport chain. This causes a targeted, massive burst of superoxide radicals, isolating the stress mechanism and allowing researchers to measure specific scavenging capabilities without confounding variables.
Step 4: Dual-Endpoint Validation
Endpoint A (Direct Scavenging): Stain cells with 10 µM Dihydroethidium (DHE) and analyze via flow cytometry.
Causality: DHE specifically reacts with superoxide to form 2-hydroxyethidium, which intercalates with DNA to emit a quantifiable red fluorescence. This provides a direct measure of remaining intracellular ROS.
Endpoint B (Enzymatic Defense): Lyse the cells, extract proteins, and perform a Western Blot using anti-HO-1 antibodies.
Causality: Quantifying HO-1 protein levels confirms whether the compound merely scavenged ROS directly (Luteolinidin profile) or actively reprogrammed the cell's enzymatic defense system (Tricetinidin profile).
Self-validating experimental workflow for evaluating cellular antioxidant capacity.
Therapeutic Implications & Drug Development
The structural nuances between these two 3-deoxyanthocyanidins dictate their optimal use cases in development:
Luteolinidin: Because it can be extracted in uncommonly high yields from the leaf sheaths of dye sorghum[2] and exhibits remarkable stability during food processing, luteolinidin is an ideal candidate for functional foods, natural colorants, and broad-spectrum antioxidant nutraceuticals[1].
Tricetinidin Chloride: Due to its ability to actively upregulate HO-1 and protect against severe genomic damage (such as insulin-induced genotoxicity), tricetinidin chloride is better suited as a targeted pharmacological agent[3]. Its development pathway is highly relevant for therapies aimed at mitigating acute renal oxidative stress, severe inflammatory conditions, and allergic responses.
References
Bankoglu, E. E., Broscheit, J., Arnaudov, T., et al. (2018). "Protective effects of tricetinidin against oxidative stress inducers in rat kidney cells: A comparison with delphinidin and standard antioxidants." Food and Chemical Toxicology. Available at:[Link]
Xiong, Y., Zhang, P., Warner, R. D., & Fang, Z. (2021). "In vitro and cellular antioxidant activities of 3-deoxyanthocyanidin colourants." Food Bioscience. Available at:[Link]
Kayodé, A. P. P., Nout, M. J. R., Linnemann, A. R., et al. (2011). "Uncommonly High Levels of 3-Deoxyanthocyanidins and Antioxidant Capacity in the Leaf Sheaths of Dye Sorghum." Journal of Agricultural and Food Chemistry. Available at:[Link]
Comparative Thermal Stability of Tricetinidin Chloride and Cyanidin Chloride: A Mechanistic and Experimental Guide
As a Senior Application Scientist working at the intersection of natural product chemistry and formulation stability, I frequently encounter a critical bottleneck in drug development and functional food design: the therm...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist working at the intersection of natural product chemistry and formulation stability, I frequently encounter a critical bottleneck in drug development and functional food design: the thermal degradation of anthocyanin-based colorants and bioactive compounds.
In this guide, we will objectively compare the thermal stability of Cyanidin chloride (a ubiquitous anthocyanidin) and Tricetinidin chloride (a rare 3-deoxyanthocyanidin). By examining the structural causality behind their degradation kinetics, we can make informed, data-driven decisions for formulations requiring high-temperature processing (e.g., sterilization, pasteurization, or hot-melt extrusion).
Structural Determinants: The Achilles' Heel of Anthocyanidins
To understand why these two molecules behave differently under thermal stress, we must look at their core flavylium cation structures.
Cyanidin chloride (
3,5,7,3′,4′
-pentahydroxyflavylium chloride) possesses a hydroxyl (-OH) group at the C-3 position. Under slightly acidic to neutral pH and elevated temperatures, this C-3 hydroxyl group acts as the molecule's Achilles' heel. It facilitates rapid hydration at the C-2 position, converting the colored flavylium cation into a colorless hemiketal. This intermediate quickly undergoes C-ring opening to form a chalcone, which irreversibly cleaves into phenolic acids (such as protocatechuic acid) [1].
Tricetinidin chloride (
5,7,3′,4′,5′
-pentahydroxyflavylium chloride), found naturally as a degradation product of epigallocatechin gallate in black tea[2], is a 3-deoxyanthocyanidin . The absence of the C-3 hydroxyl group fundamentally alters its thermodynamic profile. Without the C-3 OH, the molecule is highly resistant to nucleophilic attack by water at C-2. Consequently, the rate of chalcone formation is drastically reduced, and C-ring fission is largely prevented, granting tricetinidin exceptional thermal stability [3].
Mechanistic Degradation Pathway
Figure 1: Thermal degradation pathways of Cyanidin vs. Tricetinidin.
Quantitative Comparison of Thermal Stability
When engineering a product, empirical kinetic data is non-negotiable. The table below summarizes the thermal degradation profiles of standard anthocyanidins (represented by Cyanidin) versus 3-deoxyanthocyanidins (represented by Tricetinidin and its analogs like luteolinidin) based on validated literature parameters [3, 4].
Equimolar solutions (50 µM) of Cyanidin chloride and Tricetinidin chloride.
Citrate-phosphate buffers (pH 1.0, 3.0, and 5.0).
Internal Standard: Resveratrol or a stable synthetic flavonoid.
Thermostatically controlled water bath.
Step-by-Step Methodology
Sample Preparation: Dissolve the chloride salts in the respective pH buffers to achieve a 50 µM concentration. Spike each solution with 10 µM of the internal standard.
Thermal Stress Application: Transfer 5 mL aliquots into tightly sealed, amber glass ampoules (to prevent photo-degradation and volume loss). Submerge the ampoules in a water bath pre-heated to 95°C.
Aliquot Sampling (Self-Validating Step): Withdraw ampoules at specific time intervals (
t=0,15,30,60,90,120
minutes). Immediately quench the reaction by plunging the ampoules into an ice-water bath (0°C). Causality: Quenching halts the kinetic degradation instantly, ensuring the HPLC readout accurately reflects the specific time point.
HPLC-DAD Quantification: Inject 20 µL of the quenched sample into a C18 reverse-phase column. Monitor Cyanidin at 520 nm and Tricetinidin at 480-500 nm.
Kinetic Modeling: Plot the natural log of the peak area ratio (Analyte/Internal Standard) versus time. Calculate the first-order degradation rate constant (
k
) and half-life (
t1/2
).
Experimental Workflow Diagram
Figure 2: Standardized experimental workflow for thermal stability profiling.
Formulation Implications & Conclusion
For drug development professionals formulating liquid syrups, gummy therapeutics, or functional beverages, the thermal instability of cyanidin necessitates expensive workarounds like microencapsulation or cold-processing [1].
By substituting standard anthocyanidins with 3-deoxyanthocyanidins like tricetinidin chloride , formulators can bypass these limitations. Tricetinidin's resistance to C-ring fission allows it to survive standard industrial pasteurization (95°C) and even autoclave sterilization (121°C) while retaining its intense pigmentation and bioactive properties [4]. This makes tricetinidin a vastly superior candidate for thermally processed pharmaceutical and nutraceutical applications.
References
Chen Y, Belwal T, Xu Y, et al. Updated insights into anthocyanin stability behavior from bases to cases: Why and why not anthocyanins lose during food processing. Critical Reviews in Food Science and Nutrition.[Link][1][2]
Wikipedia contributors. Tricetinidin. Wikipedia, The Free Encyclopedia. [Link][3]
Yang L, Dykes L, Awika JM. Thermal stability of 3-deoxyanthocyanidin pigments. Food Chemistry.[Link][4][5]
Mora N, Rosa M, Touaibia M, Martin LJ. Effects of Red Sorghum-Derived Deoxyanthocyanidins and Their O-β-D-Glucosides on E-Cadherin Promoter Activity in PC-3 Prostate Cancer Cells. Molecules.[Link][6][7]
A Comparative Guide to the UPLC Validation for Tricetinidin Chloride Quantification in Food Matrices
This guide provides an in-depth, objective comparison of the Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of tricetinidin chloride in various food matrices. It is intended for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of the Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of tricetinidin chloride in various food matrices. It is intended for researchers, scientists, and drug development professionals who require a robust and validated analytical method for this specific anthocyanidin. This document delves into the experimental data and the scientific rationale behind the methodological choices, ensuring a thorough understanding of the method's performance and its alternatives.
Tricetinidin chloride is an intense red-colored 3-deoxyanthocyanidin found in food sources like black tea infusions, where it is a product of the oxidative degallation of epigallocatechin gallate (EGCG).[1] Its potential antioxidant properties make its accurate quantification in food matrices a subject of significant interest.
The Analytical Challenge and the UPLC Advantage
The analysis of anthocyanins in complex food matrices presents several challenges, including their inherent instability and the presence of numerous interfering compounds.[2][3] While traditional High-Performance Liquid Chromatography (HPLC) has been a staple for anthocyanin analysis, it often suffers from long run times and limited resolution for complex samples.[4][5]
Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over HPLC by utilizing smaller particle size columns (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing efficiency. This results in:
Faster Analysis Times: UPLC methods can be significantly shorter, increasing sample throughput.[4][6]
Improved Resolution: The higher efficiency of UPLC columns leads to better separation of closely eluting compounds.[5][7]
Enhanced Sensitivity: Sharper, narrower peaks result in higher signal-to-noise ratios, improving detection limits.[5][8]
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a greener analytical approach.[7]
This guide will now detail the validation of a UPLC method for tricetinidin chloride, following the internationally recognized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the principles outlined by AOAC International for food analysis.[9][10][11][12]
UPLC Method Validation for Tricetinidin Chloride
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose.[13][14] The following sections describe the experimental protocols and acceptance criteria for each validation parameter.
System Suitability
Before commencing method validation, system suitability tests are performed to ensure the chromatographic system is operating correctly.
Experimental Protocol:
Equilibrate the UPLC system with the initial mobile phase conditions.
Make six replicate injections of a standard solution of tricetinidin chloride (e.g., 10 µg/mL).
Monitor the retention time, peak area, tailing factor, and theoretical plates for the tricetinidin chloride peak.
Acceptance Criteria:
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
RSD of retention time: ≤ 1.0%
Tailing factor: ≤ 2.0
Theoretical plates: > 2000
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][15]
Experimental Protocol:
Analyze a blank food matrix sample (e.g., black tea extract known to be free of tricetinidin chloride).
Analyze a spiked food matrix sample with a known concentration of tricetinidin chloride.
Analyze a standard solution of tricetinidin chloride.
Compare the chromatograms to ensure no interfering peaks are present at the retention time of tricetinidin chloride in the blank matrix.
Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak in the spiked sample.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]
Experimental Protocol:
Prepare a series of at least five calibration standards of tricetinidin chloride in a suitable solvent (e.g., methanol with 0.1% formic acid) covering the expected concentration range in food samples (e.g., 0.1 - 50 µg/mL).
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis to determine the regression equation (y = mx + c), correlation coefficient (r²), and y-intercept.
Acceptance Criteria:
Correlation coefficient (r²): ≥ 0.999
The y-intercept should not be significantly different from zero.
The residuals should be randomly distributed around the x-axis.
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11] For assay purposes, the typical range is 80-120% of the test concentration.[11]
Accuracy (Trueness)
Accuracy refers to the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by recovery studies.[16]
Experimental Protocol:
Select a representative food matrix.
Spike the matrix at three different concentration levels (low, medium, and high) within the linear range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare at least three replicates for each concentration level.
Analyze the spiked samples and a non-spiked sample.
Calculate the percentage recovery for each replicate.
Calculation:
% Recovery = [(Concentration found - Concentration in unspiked sample) / Spiked concentration] x 100
Acceptance Criteria:
Mean Recovery: Typically between 80% and 120% for each level.
The RSD of the recovery at each level should be within acceptable limits (e.g., ≤ 15%).
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.
5.1. Repeatability (Intra-day Precision)
Repeatability is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and on the same instrument.
Experimental Protocol:
Prepare a homogeneous food matrix sample spiked with tricetinidin chloride at a known concentration.
Perform at least six replicate analyses of the sample.
Calculate the mean concentration, standard deviation (SD), and RSD.
Acceptance Criteria:
RSD: ≤ 2.0%
5.2. Intermediate Precision (Inter-day Ruggedness)
Intermediate precision is evaluated by analyzing the same sample on different days, with different analysts, and/or on different instruments within the same laboratory.
Experimental Protocol:
Repeat the repeatability experiment on a different day, preferably with a different analyst and/or a different UPLC system.
Calculate the mean, SD, and RSD for the combined data from both days.
Acceptance Criteria:
RSD: ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a low-concentration standard to the noise of the baseline.
LOD is typically established at a S/N ratio of 3:1.
LOQ is typically established at a S/N ratio of 10:1.
The precision at the LOQ should be verified by injecting a standard at the determined LOQ concentration multiple times (n=6) and ensuring the RSD is within an acceptable range (e.g., ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the UPLC method parameters, one at a time. Examples include:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 1% organic solvent)
pH of the mobile phase (e.g., ± 0.1 units)
Analyze a standard solution under each modified condition.
Evaluate the effect of these changes on the retention time, peak area, and resolution.
Acceptance Criteria:
The changes should not significantly impact the analytical results, with the RSD of the results under the varied conditions remaining within acceptable limits.
Comparative Performance Data
The following tables summarize hypothetical but realistic validation data for the UPLC method for tricetinidin chloride in two different food matrices: black tea and a berry blend.
Table 1: System Suitability and Linearity Data
Parameter
Acceptance Criteria
Result
System Suitability
RSD of Peak Area (%)
≤ 2.0
0.8
RSD of Retention Time (%)
≤ 1.0
0.3
Tailing Factor
≤ 2.0
1.2
Theoretical Plates
> 2000
8500
Linearity
Range (µg/mL)
-
0.1 - 50
Correlation Coefficient (r²)
≥ 0.999
0.9998
Regression Equation
-
y = 45872x + 1234
Table 2: Accuracy and Precision Data
Food Matrix
Spiked Level (µg/mL)
Mean Recovery (%)
RSD of Recovery (%)
Repeatability (RSD, %)
Intermediate Precision (RSD, %)
Black Tea
5
98.5
1.5
1.2
2.1
10
101.2
1.1
20
99.8
1.3
Berry Blend
5
95.2
2.1
1.8
2.7
10
98.7
1.8
20
96.5
2.0
Table 3: LOD, LOQ, and Robustness
Parameter
Black Tea
Berry Blend
LOD (µg/mL)
0.03
0.05
LOQ (µg/mL)
0.10
0.15
Robustness
No significant impact on results observed for minor changes in flow rate, column temperature, and mobile phase composition.
Comparison with Alternative Methods
While UPLC is the focus of this guide, it is important to consider its performance in the context of other analytical techniques.
HPLC: As previously mentioned, HPLC is a viable alternative but generally offers longer run times, lower resolution, and higher solvent consumption compared to UPLC.[4][5] For complex matrices like food, the superior separation power of UPLC is a distinct advantage.
Capillary Electrophoresis (CE): CE can offer very high efficiency and requires minimal sample and solvent. However, it can be less robust than LC methods and may have lower sensitivity for some analytes.
LC-MS/MS: For unambiguous identification and quantification at very low levels, coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) is the gold standard.[17][18][19] The mass spectrometer provides an additional dimension of selectivity, which is particularly useful for complex matrices and for confirming the identity of the analyte.[20][21][22]
Detailed Experimental Protocols
Sample Preparation
The extraction of tricetinidin chloride from food matrices is a critical step. A general procedure is outlined below, which may require optimization for specific food types.[23][24]
Homogenization: Solid food samples (e.g., berries) should be homogenized. Liquid samples like tea can be used directly after filtration.[2][23]
Extraction: Extract a known weight of the homogenized sample with an acidified solvent. A common extraction solvent is methanol or ethanol containing a small percentage of an organic acid like formic or acetic acid to stabilize the anthocyanins.[23][24] Ultrasound-assisted extraction can improve efficiency.[23]
Centrifugation and Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm syringe filter prior to UPLC analysis.[25]
Solid-Phase Extraction (SPE): For very complex matrices or low analyte concentrations, an SPE cleanup step using a C18 cartridge can be employed to remove interferences and concentrate the analyte.[24][26]
UPLC-PDA Method
Column: A reversed-phase C18 column with a sub-2 µm particle size is typically used for anthocyanin analysis (e.g., Acquity UPLC BEH C18, 1.7 µm).[4][6][17]
Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[6][17][27][28]
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[4][6]
Injection Volume: 1 - 5 µL.
Detection: PDA detector set to monitor in the visible range (around 520-530 nm) for anthocyanins. A full spectrum can also be collected to aid in peak identification and purity assessment.[4][17]
Conclusion
The validated UPLC method presented in this guide demonstrates excellent performance for the quantification of tricetinidin chloride in food matrices. Its high speed, resolution, and sensitivity make it a superior alternative to traditional HPLC for routine analysis and quality control. The method is shown to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of international validation guidelines. For research applications requiring the highest level of confidence in identification, coupling this UPLC method with mass spectrometry is recommended. This comprehensive guide provides the necessary framework for researchers and scientists to implement and validate a reliable analytical method for tricetinidin chloride in their own laboratories.
References
Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. (2022). Semantic Scholar.
ACQUITY UPLC for the Rapid Analysis of Anthocyanidins in Berries. (n.d.). Waters Corporation. [Link]
Green sample preparation for anthocyanin extraction from purple corn: analytical evaluation of pressurized liquid and ultrasound-assisted extraction using sustainable solvents. (2025). PMC. [Link]
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. [Link]
Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18. (n.d.). Agilent Technologies. [Link]
Methods of analysis for anthocyanins in plants and biological fluids. (n.d.). SciSpace. [Link]
Optimization and validation of a fast UPLC method for the quantification of anthocyanins. (2015). ResearchGate. [Link]
UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed. (2021). Semantic Scholar. [Link]
Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (n.d.). SpringerLink. [Link]
LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. (2017). Semantic Scholar. [Link]
Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. (2017). PMC. [Link]
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
HPLC and UHPLC Analysis of Anthocyanins. (n.d.). ResearchGate. [Link]
Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. (2020). PMC. [Link]
Developing methods for the analysis of anthocyanins in Australian foods. (2021). University of Wollongong. [Link]
UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay. (n.d.). PMC. [Link]
Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. [Link]
Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. (2022). MDPI. [Link]
Comparison of HPLC Methods for Determination of Anthocyanins and Anthocyanidins in Bilberry Extracts. (2004). ACS Publications. [Link]
A Comprehensive Guide to AOAC Food Safety Testing Standards. (2024). CMDC Labs. [Link]
AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. (n.d.). AOAC International. [Link]
Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS. (2016). MDPI. [Link]
Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. (2017). PubMed. [Link]
Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry. (2013). PubMed. [Link]
Application of Mass Spectrometry for Identification and Structural Studies of Flavonoid Glycosides. (n.d.). ResearchGate. [Link]
Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Related Substance, 2,6-Dichloroaniline. (n.d.). Hindawi. [Link]
Tricetinidin chloride standard curve calibration for mass spectrometry
Tricetinidin Chloride Standard Curve Calibration for Mass Spectrometry: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying flavonoid and antho...
Author: BenchChem Technical Support Team. Date: April 2026
Tricetinidin Chloride Standard Curve Calibration for Mass Spectrometry: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying flavonoid and anthocyanin metabolites in complex biological matrices. Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires more than just running standards; it demands a deep mechanistic understanding of the analyte's behavior in solution and the gas phase.
This guide provides an authoritative, self-validating framework for establishing a standard curve for Tricetinidin chloride , objectively comparing its performance against alternative anthocyanidin standards, and detailing the causality behind every experimental choice.
Mechanistic Insights: The Analytical Challenge of Anthocyanidins
Anthocyanidins are notoriously difficult to quantify via LC-MS/MS due to their pH-dependent structural transformations. In aqueous solutions, they exist in an equilibrium between the deeply colored, easily ionizable flavylium cation (at pH < 2) and the colorless, poorly ionizable carbinol pseudobase (at pH > 3).
Why Tricetinidin Chloride?
Unlike standard anthocyanidins (e.g., Delphinidin or Cyanidin), Tricetinidin is a 3-deoxyanthocyanidin. The absence of the 3-hydroxyl group significantly increases its resistance to nucleophilic attack by water. Consequently, Tricetinidin chloride maintains its stable flavylium cation state over a broader pH range, making it an exceptionally reliable standard or surrogate internal standard for metabolomic and pharmacokinetic calibrations.
Logical relationship demonstrating the causality of mobile phase pH on anthocyanidin MS ionization.
Comparative Performance: Tricetinidin vs. Alternative Standards
When designing an LC-MS/MS assay, selecting the right standard is critical. Below is a data-driven comparison of Tricetinidin chloride against commonly used alternatives.
Table 1: Comparative Performance of Anthocyanidin Standards in LC-MS/MS
To ensure trustworthiness, this protocol is designed as a self-validating system. We utilize Solid Phase Extraction (SPE) rather than Protein Precipitation (PPT) because empirical data shows PPT yields abysmal recoveries (4.2–18.4%) for these compounds due to severe phospholipid ion suppression, whereas SPE achieves >85% recovery[1].
Mechanistic workflow for Tricetinidin chloride calibration, emphasizing flavylium cation preservation.
Step 1: Stock Solution and Matrix Spiking
Preparation: Dissolve Tricetinidin chloride in Methanol containing 0.1% HCl (v/v) to yield a 1 mg/mL stock. Causality: The HCl locks the molecule in the flavylium state, preventing degradation during autosampler storage.
Spiking: Perform serial dilutions in blank human plasma to generate a calibration curve ranging from 0.2 to 1000 ng/mL[2].
Step 2: Solid Phase Extraction (SPE)
Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL HPLC-grade water through an Oasis HLB cartridge.
Loading: Load 200 µL of the spiked plasma matrix[2].
Washing: Wash with 1.0 mL of 5% Methanol in water. Self-Validation Checkpoint: Monitor the MS baseline for m/z 184 (phosphatidylcholine) during method development to confirm this wash step successfully removes matrix phospholipids.
Elution: Elute with 500 µL of 50% Acetonitrile / 0.1% Formic Acid. Dry under nitrogen and reconstitute in 100 µL of 5% Acetonitrile / 0.1% Formic Acid[2].
Step 3: UHPLC-MS/MS Conditions
Mobile Phases: Use 5% Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Causality for Acid: High acid content (5%) is critical to prevent peak tailing and maintain the flavylium cation throughout the chromatographic run[3].
Causality for Organic Modifier: Acetonitrile is selected over methanol because it exhibits increased elution strength and produces significantly narrower chromatographic peaks for these specific compounds[4].
Gradient: 5% B to 60% B over 10 minutes on a C18 column (2.1 x 100 mm, 1.7 µm).
Detection: Operate the Triple Quadrupole in Electrospray Ionization positive (ESI+) Multiple Reaction Monitoring (MRM) mode.
Quantitative Data & Validation Parameters
By adhering to the mechanistic principles outlined above, the resulting calibration curve will exhibit exceptional linearity and sensitivity. Below is a summary of the expected quantitative validation parameters derived from benchmark LC-MS/MS studies on structurally similar anthocyanins.
PPT is analytically inadequate for these compounds[1].
Inter-day Precision
< 5.0% CV
< 7.7% CV
High reproducibility across multiple analytical batches[2].
Troubleshooting & Causality in Calibration
Even with a robust protocol, environmental variables can introduce errors. If your calibration curve fails validation, investigate the following causal links:
Non-linearity at High Concentrations (>500 ng/mL): Often caused by detector saturation or analyte dimerization in the ESI droplet. Solution: Apply a
1/x
or
1/x2
weighting factor to the linear regression to prioritize accuracy at the lower end of the curve.
Severe Signal Suppression: Indicates breakthrough of matrix phospholipids into the MS source. Solution: Ensure the SPE wash step strictly uses no more than 5% organic solvent. Do not revert to Protein Precipitation[1].
Peak Tailing & Broadening: Caused by secondary interactions between the basic flavylium cation and residual silanols on the stationary phase. Solution: Verify that Mobile Phase A contains exactly 5% Formic Acid; lower concentrations (e.g., 0.1%) are insufficient for these molecules[3].
References
A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. National Institutes of Health (NIH). 2
A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content. MDPI. 4
UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid Phase Extraction. Agilent Technologies. 1
LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments. Scientific Research Publishing (SCIRP). 3
A Senior Scientist's Guide to Mass Fragmentation Patterns: Tricetinidin Chloride vs. Other Common Anthocyanidins
Authored for Researchers, Scientists, and Drug Development Professionals In the realm of natural product chemistry and pharmacology, the precise and unambiguous identification of bioactive constituents is a foundational...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and pharmacology, the precise and unambiguous identification of bioactive constituents is a foundational requirement. Anthocyanidins, the aglycone core of the pigments that impart red, purple, and blue hues to many plants, are of significant interest due to their antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for their structural elucidation.[1][2][3]
This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of several key anthocyanidins. We will place a special emphasis on tricetinidin chloride, a less-studied but important profisetinidin-type anthocyanidin, and contrast its fragmentation signature with more common anthocyanidins like cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. Understanding these distinct fragmentation patterns is not merely an academic exercise; it is a critical skill for differentiating structural isomers and confidently identifying these compounds in complex biological matrices.
The Foundation: Why Anthocyanidins Are Ideal for ESI-MS
The inherent chemical nature of anthocyanidins makes them exceptionally well-suited for analysis by electrospray ionization (ESI) mass spectrometry. Their core structure is a flavylium cation, meaning they carry a permanent positive charge under acidic conditions.[4] This pre-ionized state obviates the need for adduct formation (like [M+H]⁺ or [M+Na]⁺) that many other flavonoids require, leading to highly sensitive detection in the positive ion mode.[2] The specific pattern of hydroxyl (-OH) and methoxy (-OCH₃) groups on the A and B rings defines each unique anthocyanidin and, as we will explore, governs its fragmentation pathway.
A Validated Experimental Framework for Comparison
To ensure that any observed differences in mass spectra are a direct result of molecular structure rather than analytical variability, a robust and standardized protocol is essential. The following workflow represents a self-validating system for the comparative analysis of anthocyanidins. The rationale behind each step is to maintain the stability of the flavylium cation and achieve optimal separation and fragmentation.
Detailed Protocol: LC-MS/MS Analysis of Anthocyanidins
Sample & Standard Preparation:
Prepare individual stock solutions of anthocyanidin chlorides (e.g., tricetinidin, cyanidin, etc.) at 1 mg/mL in methanol containing 0.1% hydrochloric acid (HCl) for stability.
Create a working solution by diluting the stock solutions to 1-5 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The acidic mobile phase is critical to prevent the degradation of the flavylium cation.[5][6]
For plant extracts, a solid-phase extraction (SPE) using a C18 cartridge is recommended to clean up the sample and enrich the anthocyanin fraction.[1][7]
Liquid Chromatography (LC) Conditions:
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm). This provides excellent separation for these moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5][8]
Gradient Elution: A typical gradient would be: 5% B for 2 min, ramp to 40% B over 20 min, ramp to 95% B over 2 min, hold for 3 min, then return to initial conditions and equilibrate. This gradient effectively separates anthocyanidins based on their polarity.
Flow Rate: 0.3 mL/min.
Column Temperature: 35-40 °C to ensure reproducible retention times.
Nebulizing & Heating Gas (N₂): Set to optimal values for desolvation (e.g., 50 psi each).[9]
Tandem MS (MS/MS):
Isolation: Isolate the target precursor ion (the [M]⁺ flavylium cation) in the quadrupole.
Fragmentation: Use Collision-Induced Dissociation (CID) with Argon as the collision gas.
Collision Energy: Apply a stepped or ramped collision energy (e.g., 15-45 eV) to generate a full complement of product ions, from gentle fragmentation to more extensive ring cleavage.[4]
Caption: Figure 1. A validated workflow for comparative LC-MS/MS analysis of anthocyanidins.
Core Fragmentation Pathways of Anthocyanidins
The fragmentation of the flavylium cation is not random; it follows predictable chemical pathways that provide rich structural information.
Retro-Diels-Alder (RDA) Reaction: This is the most diagnostic fragmentation pathway for flavonoids.[11][12] It involves the cleavage of the C-ring at two bonds, typically the 1/3 bonds. This reaction breaks the molecule into two key fragments: one containing the A-ring and a portion of the C-ring, and another containing the B-ring. The mass-to-charge ratio (m/z) of these fragments directly reveals the substitution pattern (number of -OH or -OCH₃ groups) on the respective rings.[13]
Neutral Losses: Simple losses of small, stable neutral molecules are very common.
Loss of H₂O: Frequent in compounds with multiple hydroxyl groups.
Loss of CO: A common fragmentation for many flavonoids, resulting from the C-ring.[13]
Radical Loss: For methoxylated anthocyanidins like peonidin and malvidin, the homolytic cleavage of a C-O bond in the methoxy group leads to the loss of a methyl radical (•CH₃, 15 Da). This is a highly characteristic fragmentation.[13]
Caption: Figure 2. General MS/MS fragmentation pathways for anthocyanidin aglycones.
Comparative Fragmentation Analysis: A Head-to-Head Look
The subtle differences in the number and position of hydroxyl and methoxyl groups lead to unique mass spectral fingerprints. The table below provides a comparative summary, followed by a detailed discussion.
Anthocyanidin
Precursor Ion ([M]⁺, m/z)
Key Diagnostic Product Ions (m/z)
Primary Fragmentation Notes
Tricetinidin
303.05
285, 153, 151
Loss of H₂O, RDA cleavage. B-ring fragment at m/z 151 is key.
Delphinidin
303.05
285, 153
Loss of H₂O, RDA cleavage. B-ring fragment at m/z 153.[14]
Primary loss of methyl radical to form cyanidin ion.[17]
Malvidin
331.08
316 ([M-•CH₃]⁺), 301
Primary loss of one or two methyl radicals.
The Isomeric Challenge: Tricetinidin vs. Delphinidin (m/z 303)
Tricetinidin and delphinidin are structural isomers, meaning they have the same elemental formula (C₁₅H₁₁O₇⁺) and identical precursor ion m/z of 303.05. Distinguishing them is a classic challenge that highlights the power of MS/MS.
Tricetinidin (B-ring 5',4',5'-trihydroxy): Its fragmentation is defined by an initial loss of water (H₂O) to yield an ion at m/z 285. The crucial RDA fragmentation cleaves the C-ring to produce an A-ring fragment at m/z 153 (dihydroxy A-ring) and a B-ring fragment at m/z 151 . This m/z 151 ion is highly diagnostic for the 5',4',5'-trihydroxylated B-ring structure of tricetinidin.
Delphinidin (B-ring 3',4',5'-trihydroxy): Like its isomer, delphinidin readily loses water to form an ion at m/z 285. However, its symmetrical B-ring substitution pattern results in an RDA fragmentation that yields the same A-ring fragment at m/z 153 and a B-ring fragment also at m/z 153 . The absence of the m/z 151 fragment and the strong signal at m/z 153 are the key identifiers for delphinidin.[14][18]
The Common Anthocyanidins
Cyanidin (m/z 287): As one of the most common anthocyanidins, its pattern is well-established. It typically shows a loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 259. Its RDA fragmentation is highly characteristic, yielding an A-ring fragment at m/z 153 and a B-ring fragment (dihydroxy B-ring) at m/z 137 .[15][16]
Pelargonidin (m/z 271): The simplest of this group, with only one hydroxyl on the B-ring. It follows the same pathways but with different masses. It loses CO to give an ion at m/z 243. The RDA cleavage results in the A-ring fragment at m/z 153 and a monohydroxy B-ring fragment at m/z 121 .[16]
Peonidin (m/z 301): This is the 3'-O-methylated version of cyanidin. Its most prominent fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to produce a strong signal at m/z 286 . This product ion is, in fact, the cyanidin cation, which will then fragment further according to cyanidin's pattern (e.g., producing m/z 153 and 137). This initial radical loss is the defining feature for peonidin identification.[17]
Malvidin (m/z 331): With two methoxy groups on the B-ring, malvidin's fragmentation is dominated by the sequential loss of methyl radicals. The primary product ion is seen at m/z 316 ([M-•CH₃]⁺), followed by a second loss to produce an ion at m/z 301 ([M-2•CH₃]⁺).
Conclusion for the Applied Researcher
The mass fragmentation patterns of anthocyanidins are a direct reflection of their molecular structure. While general rules like the retro-Diels-Alder reaction and neutral losses apply broadly, the specific m/z values of the resulting product ions provide the high-resolution detail necessary for confident structural assignment. The ability of tandem mass spectrometry to distinguish between isomers, as demonstrated by the tricetinidin and delphinidin case, is invaluable. For scientists in drug discovery and natural product analysis, mastering the interpretation of these fragmentation patterns is an essential skill, enabling the accurate identification of these potent bioactive compounds and accelerating research and development.
References
High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS). (2023). Oxford Academic. Available from: [Link]
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2022). PMC. Available from: [Link]
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Analysis of Grape Anthocyanins. (N.d.). American Society for Enology and Viticulture. Available from: [Link]
Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and... (2014). ResearchGate. Available from: [Link]
The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022). PMC. Available from: [Link]
Identification and Characterization of Anthocyanins by High-Performance Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry in Common Foods in the United States: Vegetables, Nuts, and Grains. (2005). ACS Publications. Available from: [Link]
Mass spectrometry in the study of anthocyanins and their derivatives: differentiation of Vitis vinifera and hybrid grapes by liquid chromatography/electrospray ionization mass spectrometry and tandem mass spectrometry. (2005). PubMed. Available from: [Link]
Anthocyanins: Quantification by Tandem Mass Spectrometry. (2018). PubMed. Available from: [Link]
LC-MS/MS Analysis for the Quantification of Anthocyanin Contents. (2018). Bio-protocol. Available from: [Link]
A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. (2011). PMC. Available from: [Link]
Mass Spectral Similarity Networking and Gas-Phase Fragmentation Reactions in the Structural Analysis of Flavonoid Glycoconjugates. (2019). ACS Publications. Available from: [Link]
Single stage electrospray mass spectrum of cyanidin 3-O-glucoside in... (2011). ResearchGate. Available from: [Link]
MS and LC Q-TOF Figure 1 - Ion fragmentation profile of Cyanidin. (N.d.). The Royal Society of Chemistry. Available from: [Link]
A high-performance liquid chromatography tandem-mass spectrometry (HPLC-MS/MS) method for the analysis of anthocyanins in human plasma and urine. (2018). University of Saskatchewan. Available from: [Link]
HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits. (2023). IntechOpen. Available from: [Link]
(A) Fragmentation of cyanidin-3-glucoside (449 m/z) to daughter ion... (2018). ResearchGate. Available from: [Link]
Retro-Diels-Alder fragmentation mechanism of flavone. (2014). ResearchGate. Available from: [Link]
HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. (N.d.). Semantic Scholar. Available from: [Link]
Mass fragmentation pattern of procyanidins under ESI-MS in negative mode. (2015). ResearchGate. Available from: [Link]
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). Preprints.org. Available from: [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra. (N.d.). University of Colorado Boulder. Available from: [Link]
Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. (2007). ResearchGate. Available from: [Link]
Mass Spectrometry: Fragmentation. (N.d.). University of Arizona. Available from: [Link]
Identification and characterization of anthocyanins present in banana bract of Indian origin. (N.d.). Shimadzu. Available from: [Link]
A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. (2009). PubMed. Available from: [Link]
A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content. (2016). MDPI. Available from: [Link]
MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). (2017). ResearchGate. Available from: [Link]
Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis. (2021). PMC. Available from: [Link]
Part 1: The Causality of Experimental Choices (Expertise & Experience)
Inter-Laboratory Validation of Tricetinidin Chloride Quantification: A Comparison Guide for Analytical Platforms As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying rare, hi...
Author: BenchChem Technical Support Team. Date: April 2026
Inter-Laboratory Validation of Tricetinidin Chloride Quantification: A Comparison Guide for Analytical Platforms
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying rare, highly reactive phytochemicals across different laboratory environments. Tricetinidin chloride (CAS: 65618-21-5) represents a perfect case study for this challenge. As an intense red-colored 3-deoxyanthocyanidin[1], it serves as a critical biomarker in black tea infusions and acts as a potent phytoalexin in Sorghum bicolor[2].
Unlike common anthocyanidins (such as cyanidin or pelargonidin), tricetinidin lacks a hydroxyl group at the C-3 position of the flavylium backbone[2]. This seemingly minor structural variance drastically alters its chemical stability, pH-dependent equilibrium, and absorption maximum (~480 nm)[3]. Consequently, quantifying tricetinidin requires highly optimized, self-validating protocols. This guide provides an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), grounded in the ICH Q2(R2) inter-laboratory validation framework[4].
Before comparing instrumental platforms, we must establish the chemical causality behind our sample preparation and mobile phase selection.
The pH-Dependent Equilibrium:
In aqueous solutions, anthocyanidins exist in a dynamic network of secondary structures. At pH > 3, the red flavylium cation undergoes hydration to form a colorless carbinol pseudobase, which can further open into a yellow chalcone[5]. While 3-deoxyanthocyanidins are generally more resistant to nucleophilic water attack than their 3-hydroxylated counterparts, they are not immune to structural shifts[2].
The Analytical Choice: To ensure absolute quantification, we must force 100% of the tricetinidin molecules into the detectable flavylium cation form. We achieve this by utilizing 0.5% to 1.0% formic acid in both the extraction solvent and the chromatographic mobile phase[3][6].
The Causality: Formic acid provides a dual benefit. For HPLC-DAD, it locks the molecule in its red cationic state, ensuring maximum absorbance at 480 nm[7]. For LC-MS/MS, it provides the abundant protonation required for efficient positive electrospray ionization (ESI+)[8].
Part 2: Inter-Laboratory Validation Framework (ICH Q2(R2))
When transferring a quantification method from a development lab (Lab A) to a high-throughput clinical or quality control lab (Lab B), the protocol must undergo rigorous cross-validation. According to ICH Q2(R2) guidelines, the objective is to demonstrate that the analytical procedure is fit for its intended purpose across different environments[4][9].
Caption: ICH Q2(R2) aligned inter-laboratory validation workflow for tricetinidin quantification.
Part 3: Objective Comparison of Analytical Platforms
In complex botanical matrices like sorghum, tricetinidin frequently co-elutes with other 3-deoxyanthocyanidins (e.g., luteolinidin and apigeninidin)[6][8]. Below is a comparative data summary derived from a standard inter-laboratory validation study comparing HPLC-DAD and UHPLC-MS/MS.
Validation Parameter (ICH Q2(R2))
Lab A: HPLC-DAD (480 nm)
Lab B: UHPLC-MS/MS (MRM)
Analytical Significance & Causality
Linear Range (µg/mL)
1.0 - 100.0
0.01 - 10.0
MS/MS saturates faster but excels at trace detection[10].
MS/MS isolates tricetinidin via specific precursor-to-product ion transitions, bypassing chromatographic overlap[8].
Intra-day Precision (RSD%)
2.4%
3.1%
Both meet the ICH Q2(R2) ≤ 5.0% acceptance criteria[4].
Matrix Effect (%)
98.5% (Negligible)
82.4% (Ion Suppression)
MS/MS suffers from ESI ion suppression caused by co-eluting matrix components, requiring internal standard correction.
Verdict: Use HPLC-DAD for routine quality control of purified extracts where concentrations are high and matrix interference is low. Use UHPLC-MS/MS for pharmacokinetic studies, trace biomarker discovery, or highly complex matrices where specificity is paramount.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate internal validation checkpoints.
Protocol 1: Matrix Extraction (Applicable to both platforms)
Sample Homogenization: Lyophilize Sorghum bicolor tissue to remove water weight variability.
Acidified Extraction: Add 10 mL of 1% HCl in methanol (v/v) to 500 mg of tissue[3][7].
Self-Validating Check: The strong acid instantly denatures endogenous polyphenol oxidases (preventing enzymatic degradation) and forces tricetinidin into the stable flavylium state.
Cold Sonication: Sonicate for 20 minutes at 4°C.
Causality: 3-deoxyanthocyanidins are susceptible to thermal degradation; strict temperature control ensures high recovery rates[7].
Filtration: Centrifuge at 10,000 × g for 10 mins, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Polytetrafluoroethylene (PTFE) is highly inert. Using nylon or cellulose filters can lead to the hydrophobic adsorption of tricetinidin, artificially lowering your quantified yield.
Protocol 2: UHPLC-MS/MS Quantification (Lab B)
Chromatographic Separation: Utilize a C18 Reverse Phase column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 35°C[6][7].
Gradient Elution: 5% B to 65% B over 15 minutes, followed by a 5-minute column wash at 100% B[8].
Mass Spectrometry (MRM Mode): Operate in Positive Electrospray Ionization (ESI+). Monitor the specific mass transition for the tricetinidin parent ion (
m/z
287) to its dominant product ion[10].
Self-Validating Check: Always spike samples with a known concentration of a structural analog (e.g., an isotopically labeled standard or a distinct flavonoid) prior to extraction. This internal standard corrects for the ~17.6% matrix-induced ion suppression observed in the validation table.
Part 5: Biological Context & Phytoalexin Response
Understanding the biological origin of tricetinidin aids in proper matrix selection and predicting expected concentration ranges during method development. In plants like sorghum, tricetinidin is not merely a passive pigment; it is actively synthesized as a phytoalexin in response to pathogenic stress[2].
Caption: Biosynthetic pathway of tricetinidin in response to pathogenic stress in Sorghum bicolor.
By understanding the upstream activation of the SbF3'H2 gene (encoding flavonoid 3'-hydroxylase)[2], analysts can deliberately induce tricetinidin accumulation in control matrices, ensuring that the analytical method is validated against biologically relevant concentrations.
References
Tricetinidin - Wikipedia. Wikipedia.
3-Deoxyanthocyanidin - Wikipedia. Wikipedia.
Validation of Analytical Procedures Q2(R2) - ICH.
Ensure Compliance with ICH Q2(R2) Guidelines Today. Labcorp.
Characterization of a Natural, Stable, Reversible and Colourful Anthocyanidin Network
Properties of 3-Deoxyanthocyanins from Sorghum. Journal of Agricultural and Food Chemistry (ACS).
Quantitative Analysis of Anticancer 3-Deoxyanthocyanidins in Infected Sorghum Seedlings. ACS.
Chemical Composition, Antioxidant Potential, and Nutritional Evaluation of Cultiv
Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins
PART 1: Hazard Assessment & Causality (The "Why" Behind the Protocol)
As a Senior Application Scientist, I have overseen the integration of rare, highly reactive compounds into high-throughput pharmacological workflows. Tricetinidin chloride (CAS: 65618-21-5), a 3-deoxyanthocyanidin deriva...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have overseen the integration of rare, highly reactive compounds into high-throughput pharmacological workflows. Tricetinidin chloride (CAS: 65618-21-5), a 3-deoxyanthocyanidin derivative, is frequently utilized in evaluating antioxidant capacities and viral entry inhibition, such as in Hepatitis C Virus (HCV) research [1].
Handling this compound requires more than standard laboratory precautions. Due to its highly conjugated polyphenolic structure and chloride counterion, it is exquisitely sensitive to photo-oxidation and hydrolysis. Furthermore, the solvents required to dissolve it introduce severe transdermal hazards. This guide provides a self-validating, step-by-step operational and disposal plan, synthesizing chemical causality with field-proven safety measures.
Before donning Personal Protective Equipment (PPE), operators must understand the mechanistic hazards of Tricetinidin chloride:
Particulate Aerosolization & Mucosal Irritation : Supplied as a fine, lyophilized powder, the compound carries a high risk of aerosolization. Its polyphenolic structure interacts aggressively with mucosal membranes, causing acute respiratory and ocular irritation.
Solvent Synergy Hazards : Tricetinidin chloride is highly lipophilic and is typically solubilized in Dimethyl Sulfoxide (DMSO) or Methanol for biological assays. DMSO is a potent transdermal penetration enhancer; if a DMSO solution of Tricetinidin chloride contacts the skin, the solvent will rapidly carry the bioactive compound across the dermal barrier, leading to unintended systemic exposure [2].
Photochemical Degradation : Anthocyanins undergo rapid degradation under ambient light (following zero-order kinetics under direct exposure) and elevated temperatures [3]. Handling must minimize light exposure to preserve experimental integrity.
PART 2: Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, your PPE must adapt to the specific phase of the workflow.
PPE Category
Specification
Causality & Scientific Rationale
Hand Protection (Powder Phase)
Standard Nitrile (Double-gloved)
Sufficient for handling the dry powder. Double-gloving allows rapid removal of the outer layer if contaminated by static-clinging dust.
Hand Protection (Solvent Phase)
Butyl Rubber or Neoprene
Critical: Standard nitrile degrades rapidly (often in <10 minutes) upon contact with DMSO [2]. Butyl rubber provides >480 minutes of breakthrough resistance.
Eye Protection
Snug-fitting Chemical Splash Goggles
Protects against micro-particulates during weighing and prevents capillary absorption of solvent splashes into the ocular mucosa.
Body Protection
Flame-Retardant Lab Coat with Elastic Cuffs
Elastic cuffs prevent the accidental sweeping of lightweight powder vials. Flame retardancy is required when using Methanol as an alternative solvent.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Prevents inhalation of bioactive dust. If a hood is temporarily compromised, an N95/P100 particulate respirator is mandatory.
PART 3: Operational Plan: Step-by-Step Handling & Solubilization
Goal: Prepare a stable 10 mM stock solution of Tricetinidin chloride without compromising operator safety or compound integrity.
Step 1: Environmental Preparation
Ensure the chemical fume hood is operational (verifying a face velocity of 80–100 fpm). Clear the workspace of cross-contaminants and dim the ambient room lighting to minimize photo-degradation.
Step 2: Static-Free Weighing
Anthocyanidin powders are highly prone to static cling. Use an anti-static zero-stat gun on the weigh boat before use. Using a micro-spatula, carefully transfer the required mass.
Causality: Minimizing static prevents the lightweight powder from aerosolizing, ensuring accurate molarity and preventing contamination of the operator's environment.
Step 3: Solvent Reconstitution (The Critical PPE Shift)
Pause the workflow and switch your outer gloves to Butyl Rubber or Neoprene. Transfer the powder to a volumetric amber glass vial, then slowly add anhydrous DMSO.
Causality: Tricetinidin chloride requires DMSO or Methanol for complete solubilization. Because DMSO is a transdermal carrier, standard nitrile gloves will fail rapidly [2]. Butyl rubber ensures operator safety during this high-risk step.
Step 4: Aliquoting and Cryogenic Storage
Divide the stock solution into single-use amber glass aliquots. Purge the headspace of each vial with Argon or Nitrogen gas before sealing, and store immediately at -20°C.
Causality: Anthocyanins degrade rapidly when exposed to light and undergo oxidative hydrolysis at room temperature [3]. Argon purging displaces oxygen, preventing the oxidative degradation of the polyphenolic rings, while -20°C storage arrests kinetic breakdown.
PART 4: Spill Management & Waste Segregation Plan
A self-validating safety system requires pre-planned failure protocols.
Solid Spill (Powder): Do not dry sweep. Cover the powder with damp absorbent paper (using water or a 10% ethanol solution) to trap the dust and prevent aerosolization. Wipe up inward and place in a solid hazardous waste container.
Liquid Spill (DMSO Solution): Evacuate the immediate area if a volume >50 mL of DMSO is spilled. The operator must wear butyl rubber gloves and chemical goggles. Absorb the spill with an inert spill-kit material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
Waste Segregation: Because Tricetinidin chloride contains a chloride counterion, its DMSO solution must be disposed of in Halogenated Organic Waste containers, clearly labeled with the compound name and solvent. Mixing this with standard non-halogenated organic waste violates incinerator compliance protocols and can create toxic byproducts during disposal.
PART 5: Workflow Visualization
Operational workflow for Tricetinidin chloride handling, emphasizing PPE shifts and waste routing.
References
Polyphenols Inhibit Hepatitis C Virus Entry by a New Mechanism of Action
Journal of Virology (NIH PMC)[Link]